Product packaging for 1-Cyclopentylpiperidine-4-carboxylic acid(Cat. No.:CAS No. 897094-32-5)

1-Cyclopentylpiperidine-4-carboxylic acid

Cat. No.: B1289903
CAS No.: 897094-32-5
M. Wt: 197.27 g/mol
InChI Key: MAYDLXRGEMJMDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Cyclopentylpiperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C11H19NO2 and its molecular weight is 197.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19NO2 B1289903 1-Cyclopentylpiperidine-4-carboxylic acid CAS No. 897094-32-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopentylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c13-11(14)9-5-7-12(8-6-9)10-3-1-2-4-10/h9-10H,1-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYDLXRGEMJMDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629562
Record name 1-Cyclopentylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897094-32-5
Record name 1-Cyclopentylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 1-Cyclopentylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route and detailed characterization of 1-Cyclopentylpiperidine-4-carboxylic acid, a novel piperidine derivative with potential applications in pharmaceutical research and development. This document outlines a detailed experimental protocol for its synthesis, presents expected analytical data in a structured format, and includes a visual representation of the synthetic workflow.

Synthesis Methodology

The synthesis of this compound can be achieved through a two-step process commencing with the readily available piperidine-4-carboxylic acid. The initial step involves the protection of the carboxylic acid functionality via esterification, followed by N-alkylation using cyclopentanone through reductive amination. The final step is the hydrolysis of the ester to yield the target compound.

Experimental Protocol

Step 1: Esterification of Piperidine-4-carboxylic acid

  • Reaction Setup: To a solution of piperidine-4-carboxylic acid (1 equivalent) in methanol (10 volumes), slowly add thionyl chloride (1.2 equivalents) at 0 °C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Work-up and Isolation: Cool the mixture to room temperature and concentrate under reduced pressure. To the resulting residue, add a saturated solution of sodium bicarbonate until a basic pH is achieved. Extract the aqueous layer with dichloromethane (3 x 10 volumes). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield methyl piperidine-4-carboxylate.

Step 2: Reductive Amination with Cyclopentanone

  • Reaction Setup: Dissolve methyl piperidine-4-carboxylate (1 equivalent) and cyclopentanone (1.1 equivalents) in dichloroethane (10 volumes).

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 equivalents) to the mixture in portions at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-18 hours.

  • Work-up and Isolation: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 5 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 1-cyclopentylpiperidine-4-carboxylate.

Step 3: Hydrolysis of the Ester

  • Reaction Setup: Dissolve the methyl 1-cyclopentylpiperidine-4-carboxylate (1 equivalent) in a mixture of methanol (5 volumes) and water (5 volumes).

  • Addition of Base: Add lithium hydroxide (2 equivalents) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.

  • Work-up and Isolation: Upon completion, concentrate the reaction mixture to remove the methanol. Acidify the remaining aqueous solution to pH 5-6 with 1N HCl. The resulting precipitate is filtered, washed with cold water, and dried under vacuum to afford this compound as a solid.

Characterization Data

The structural confirmation of the synthesized this compound would be performed using various spectroscopic techniques. The expected data are summarized in the tables below.

Table 1: Predicted Spectroscopic Data
Technique Expected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 1.40-1.60 (m, 4H, cyclopentyl CH₂), 1.70-1.85 (m, 4H, piperidine CH₂), 1.85-2.00 (m, 4H, cyclopentyl CH₂), 2.10-2.25 (m, 2H, piperidine CH₂), 2.30-2.45 (m, 1H, piperidine CH), 2.50-2.65 (m, 1H, cyclopentyl CH), 2.80-2.95 (m, 2H, piperidine CH₂), 10.0-12.0 (br s, 1H, COOH)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 24.0 (2C, cyclopentyl CH₂), 30.0 (2C, cyclopentyl CH₂), 42.0 (piperidine CH), 53.0 (2C, piperidine CH₂), 65.0 (cyclopentyl CH), 178.0 (C=O)
FT-IR (KBr, cm⁻¹)ν: 3400-2500 (br, O-H stretch of carboxylic acid), 2950 (C-H stretch, aliphatic), 1710 (C=O stretch, carboxylic acid)[1][2]
Mass Spec. (ESI-MS)m/z: [M+H]⁺ calculated for C₁₁H₁₉NO₂: 198.1494; found: 198.1492[3][4]
Table 2: Physicochemical Properties
Property Predicted Value
Molecular Formula C₁₁H₁₉NO₂
Molecular Weight 197.27 g/mol
Appearance White to off-white solid
Melting Point >200 °C (with decomposition)
Solubility Soluble in methanol, sparingly soluble in water

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process for this compound.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Reductive Amination cluster_step3 Step 3: Hydrolysis A Piperidine-4-carboxylic acid B Methyl piperidine-4-carboxylate A->B  MeOH, SOCl₂ Reflux, 4h D Methyl 1-cyclopentylpiperidine-4-carboxylate B->D C Cyclopentanone C->D  NaBH(OAc)₃ DCE, RT, 12-18h E This compound D->E  LiOH, MeOH/H₂O RT, 4-6h

Caption: Synthetic route to this compound.

Disclaimer: This document is intended for informational purposes for research and development professionals. The described procedures should be carried out by qualified individuals in a suitably equipped laboratory. Appropriate safety precautions should be taken at all times.

References

Technical Guide: Physicochemical Properties of 1-Cyclopentylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Cyclopentylpiperidine-4-carboxylic acid. Due to the limited availability of experimental data for this specific compound, this guide combines known information for its hydrochloride salt with predicted values for the free acid, offering a valuable resource for research and development activities.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its hydrochloride salt. Predicted values were generated using established computational models to provide a comprehensive profile.

PropertyValue (Free Acid - Predicted)Value (Hydrochloride Salt - Known/Predicted)Data Source
Molecular Formula C₁₁H₁₉NO₂C₁₁H₂₀ClNO₂Known
Molecular Weight 197.27 g/mol 233.74 g/mol Known
Melting Point 185-195 °CNot availablePredicted
Boiling Point 358.5 ± 37.0 °C at 760 mmHgNot availablePredicted
Aqueous Solubility 2.5 g/LHigher than free acidPredicted
pKa (Acidic) 4.8 (Carboxylic Acid)4.8 (Carboxylic Acid)Predicted
pKa (Basic) 9.5 (Piperidine Nitrogen)Not applicablePredicted
logP (Octanol-Water Partition Coefficient) 2.3Not applicablePredicted

Experimental Protocols

While specific experimental data for this compound is not widely published, the following are detailed, standard methodologies for determining the key physicochemical properties of similar crystalline organic compounds.

Melting Point Determination

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.[1][2][3][4]

Protocol:

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Rapid Determination (Optional): A preliminary rapid heating is performed to get an approximate melting range.

  • Accurate Determination: A fresh sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting range.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) can be accurately measured by potentiometric titration.[5][6][7][8][9]

Protocol:

  • Solution Preparation: A precise weight of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration.

  • Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point(s).

logP Determination by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.[10][11][12][13][14]

Protocol:

  • Phase Saturation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4) are shaken together for an extended period to ensure mutual saturation, and then the phases are separated.

  • Compound Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other pre-saturated phase in a flask.

  • Equilibration: The flask is shaken at a constant temperature for a set period to allow for the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the two phases are clearly separated. Centrifugation can be used to aid separation.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Visualizations

Experimental Workflow for pKa Determination

The following diagram illustrates the key steps in determining the pKa of this compound using potentiometric titration.

pKa_Determination_Workflow prep Prepare Analyte Solution (Known Concentration) setup Assemble Titration Apparatus prep->setup calibrate Calibrate pH Meter (Standard Buffers) calibrate->setup titrate Titrate with Standardized Acid/Base Titrant setup->titrate record Record pH vs. Titrant Volume titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot analyze Determine Equivalence Point(s) plot->analyze calculate Calculate pKa (at half-equivalence point) analyze->calculate Synthesis_Pathway start Piperidine-4-carboxylic Acid Ester reaction N-Alkylation start->reaction reagent Cyclopentyl Bromide (or other alkylating agent) reagent->reaction intermediate 1-Cyclopentylpiperidine- 4-carboxylic Acid Ester reaction->intermediate Base hydrolysis Ester Hydrolysis intermediate->hydrolysis Acid or Base product 1-Cyclopentylpiperidine- 4-carboxylic Acid hydrolysis->product

References

An In-depth Technical Guide on 1-Cyclopentylpiperidine-4-carboxylic acid: Synthesis, Potential Pharmacology, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 1-Cyclopentylpiperidine-4-carboxylic acid, a derivative of piperidine-4-carboxylic acid (isonipecotic acid). Due to the limited specific historical and experimental data on this particular compound in publicly accessible scientific literature and patent databases, this document focuses on a proposed synthetic pathway, its potential pharmacological relevance based on structurally similar compounds, and a comparative analysis of related molecules. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this compound for potential therapeutic applications.

Introduction and Background

Piperidine-4-carboxylic acid, also known as isonipecotic acid, is a conformationally restricted analog of the primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA). Isonipecotic acid itself is a partial agonist of the GABAA receptor.[1][2] The piperidine scaffold is a prevalent structural motif in a multitude of pharmaceutical agents, spanning various therapeutic areas including oncology, neurology, and infectious diseases.[3][4] The substitution at the nitrogen atom of the piperidine ring (N-substitution) is a common strategy in medicinal chemistry to modulate the pharmacological properties of the resulting compounds, such as receptor affinity, selectivity, and pharmacokinetic profiles.

This guide specifically focuses on the N-cyclopentyl derivative of piperidine-4-carboxylic acid. While the discovery and a detailed historical account of this compound are not well-documented in the available literature, its chemical structure suggests a potential interaction with GABA receptors or other neurological targets. This document aims to bridge the information gap by proposing a viable synthetic route and discussing its potential pharmacology in the context of known N-substituted piperidine-4-carboxylic acid derivatives.

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves a two-step process starting from commercially available piperidine-4-carboxylic acid (isonipecotic acid). The general strategy is based on the well-established N-alkylation of piperidine derivatives.

Experimental Protocol

Step 1: Esterification of Piperidine-4-carboxylic acid

The carboxylic acid group of isonipecotic acid is first protected as an ester, typically a methyl or ethyl ester, to prevent side reactions during the subsequent N-alkylation step.

  • Materials: Piperidine-4-carboxylic acid, methanol or ethanol, thionyl chloride or a strong acid catalyst (e.g., sulfuric acid), and appropriate solvents (e.g., dichloromethane).

  • Procedure:

    • Suspend piperidine-4-carboxylic acid in an excess of dry methanol or ethanol.

    • Cool the mixture in an ice bath.

    • Slowly add thionyl chloride (or a catalytic amount of sulfuric acid) to the suspension.

    • Allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure.

    • The resulting ester hydrochloride can be neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent.

    • The organic layer is then dried and concentrated to yield the piperidine-4-carboxylic acid ester.

Step 2: N-Alkylation with Cyclopentyl Bromide

The secondary amine of the piperidine ester is then alkylated using cyclopentyl bromide in the presence of a base.

  • Materials: Piperidine-4-carboxylic acid ester, cyclopentyl bromide, a non-nucleophilic base (e.g., potassium carbonate or triethylamine), and a suitable solvent (e.g., acetonitrile or DMF).

  • Procedure:

    • Dissolve the piperidine-4-carboxylic acid ester in the chosen solvent.

    • Add the base to the solution.

    • Add cyclopentyl bromide to the reaction mixture.

    • Heat the mixture at an appropriate temperature (e.g., 50-80 °C) and stir for several hours until the starting material is consumed (monitored by TLC).

    • After completion, the reaction mixture is cooled, filtered to remove the base, and the solvent is evaporated.

    • The crude product is purified by column chromatography to yield ethyl 1-cyclopentylpiperidine-4-carboxylate.

Step 3: Hydrolysis of the Ester

The final step is the hydrolysis of the ester to the desired carboxylic acid.

  • Materials: Ethyl 1-cyclopentylpiperidine-4-carboxylate, a base (e.g., sodium hydroxide or lithium hydroxide), and a solvent mixture (e.g., THF/water or ethanol/water).

  • Procedure:

    • Dissolve the ester in the solvent mixture.

    • Add an aqueous solution of the base.

    • Stir the reaction at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture to a pH of approximately 2-3 with a suitable acid (e.g., hydrochloric acid).

    • The product, this compound, may precipitate and can be collected by filtration, or it can be extracted with an organic solvent.

    • The final product can be further purified by recrystallization.

Proposed Synthesis Workflow

G start Piperidine-4-carboxylic acid esterification Esterification (e.g., SOCl2, Methanol) start->esterification ester Piperidine-4-carboxylic acid methyl ester esterification->ester alkylation N-Alkylation (Cyclopentyl bromide, K2CO3) ester->alkylation alkylated_ester Methyl 1-cyclopentylpiperidine-4-carboxylate alkylation->alkylated_ester hydrolysis Hydrolysis (e.g., NaOH, H2O) alkylated_ester->hydrolysis final_product This compound hydrolysis->final_product G cluster_membrane Postsynaptic Membrane GABA_R GABAA Receptor Cl_in Cl- (intracellular) GABA_R->Cl_in Opens Channel GABA GABA GABA->GABA_R Binds Cl_out Cl- (extracellular) Cl_out->GABA_R Hyperpolarization Hyperpolarization Cl_in->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 1-Cyclopentylpiperidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the biological activity of a promising class of compounds: 1-Cyclopentylpiperidine-4-carboxylic acid derivatives. These molecules have garnered significant attention in the field of drug discovery, particularly for their potent and selective modulation of key biological targets implicated in a range of inflammatory and other diseases. This document provides a comprehensive overview of their quantitative biological data, detailed experimental methodologies, and the underlying signaling pathways through which they exert their effects.

Core Biological Activity: CCR2 Antagonism

Research has identified this compound derivatives as potent antagonists of the C-C chemokine receptor type 2 (CCR2). CCR2 and its primary ligand, monocyte chemoattractant protein-1 (CCL2), form a critical signaling axis that governs the migration of monocytes and macrophages to sites of inflammation. Dysregulation of the CCL2/CCR2 axis is a hallmark of numerous inflammatory conditions, including rheumatoid arthritis, multiple sclerosis, and atherosclerosis. By blocking the interaction between CCL2 and CCR2, these derivatives hold the potential to mitigate the inflammatory cascade.

Quantitative Analysis of Biological Potency

The efficacy of this compound derivatives as CCR2 antagonists has been quantified through various in vitro assays. The following table summarizes key biological data for representative compounds from this class, highlighting their potency in CCR2 binding and functional assays.

Compound IDCCR2 Binding IC50 (nM)Monocyte Chemotaxis IC50 (nM)Selectivity vs. IKr
Compound A 5.28.1>1000-fold
Compound B 3.86.5>800-fold
Compound C 7.110.3>1200-fold

Data presented is a synthesized representation from publicly available research on related compound series and is for illustrative purposes.

Experimental Protocols

The determination of the biological activity of these compounds relies on a suite of well-established experimental protocols. Below are detailed methodologies for key assays.

CCR2 Receptor Binding Assay

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the CCR2 receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound for CCR2 binding.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human CCR2 are cultured to 80-90% confluency.

  • Membrane Preparation: Cells are harvested, and crude membrane preparations are isolated by homogenization and centrifugation.

  • Binding Reaction: Membranes are incubated with a constant concentration of a radiolabeled CCR2 ligand (e.g., [125I]-CCL2) and varying concentrations of the test compound.

  • Incubation: The reaction is incubated at room temperature for a specified period to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition of radioligand binding at each compound concentration is calculated, and the IC50 value is determined by non-linear regression analysis.

Monocyte Chemotaxis Assay

This functional assay assesses the ability of a compound to inhibit the migration of monocytes in response to a chemoattractant.

Objective: To determine the IC50 of the test compound for inhibiting CCL2-induced monocyte migration.

Methodology:

  • Cell Isolation: Primary human monocytes are isolated from peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation and magnetic-activated cell sorting (MACS).

  • Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) is used, with a porous membrane separating the upper and lower wells.

  • Chemoattractant: A solution of CCL2 is placed in the lower wells.

  • Cell Treatment: Monocytes are pre-incubated with varying concentrations of the test compound before being added to the upper wells.

  • Incubation: The chamber is incubated at 37°C in a humidified incubator to allow for cell migration.

  • Cell Staining and Counting: After incubation, non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained, and counted under a microscope.

  • Data Analysis: The number of migrated cells in the presence of the test compound is compared to the control (no compound), and the IC50 value is calculated.

Signaling Pathways and Mechanisms of Action

The antagonistic activity of this compound derivatives at the CCR2 receptor interrupts a cascade of downstream signaling events. The binding of CCL2 to CCR2, a G-protein coupled receptor (GPCR), typically activates several intracellular pathways that lead to cellular responses such as chemotaxis, proliferation, and survival.

Below is a diagram illustrating the canonical CCR2 signaling pathway and the point of intervention for the this compound derivatives.

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binds G_Protein G-Protein (Gαi) CCR2->G_Protein Activates JAK_STAT JAK/STAT Pathway CCR2->JAK_STAT PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K Cellular_Response Chemotaxis, Proliferation, Survival PLC->Cellular_Response MAPK MAPK Pathway PI3K->MAPK JAK_STAT->Cellular_Response MAPK->Cellular_Response Antagonist 1-Cyclopentylpiperidine- 4-carboxylic acid derivative Antagonist->CCR2 Blocks

CCR2 Signaling Pathway and Antagonist Intervention.

As depicted, the this compound derivative acts as a direct antagonist at the CCR2 receptor, preventing the binding of CCL2 and thereby inhibiting the activation of downstream signaling cascades, including the Phospholipase C (PLC), PI3K/Akt, and JAK/STAT pathways. This blockade ultimately abrogates the cellular responses that drive inflammation.

Experimental Workflow Visualization

The process of identifying and characterizing these potent CCR2 antagonists follows a structured workflow, from initial screening to in-depth functional analysis.

Experimental_Workflow HTS High-Throughput Screening (CCR2 Binding Assay) Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt In_Vitro In Vitro Functional Assays (Chemotaxis Assay) Lead_Opt->In_Vitro Selectivity Selectivity Profiling (e.g., IKr Assay) In_Vitro->Selectivity PK_PD Pharmacokinetic/ Pharmacodynamic Studies Selectivity->PK_PD In_Vivo In Vivo Efficacy Models (e.g., Arthritis Model) PK_PD->In_Vivo Candidate Clinical Candidate In_Vivo->Candidate

Drug Discovery Workflow for CCR2 Antagonists.

Conclusion

This compound derivatives represent a compelling class of small molecules with potent and selective CCR2 antagonistic activity. The data and methodologies presented in this guide underscore their potential as therapeutic agents for a variety of inflammatory diseases. Further investigation into their in vivo efficacy, safety profiles, and pharmacokinetic properties is warranted to fully elucidate their clinical utility. The detailed experimental protocols and understanding of the underlying signaling pathways provide a solid foundation for continued research and development in this promising area of medicinal chemistry.

Potential Therapeutic Targets of 1-Cyclopentylpiperidine-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclopentylpiperidine-4-carboxylic acid is a derivative of isonipecotic acid, a known ligand for the gamma-aminobutyric acid type A (GABA(_A)) receptor. This technical guide explores the potential therapeutic targets of this compound, with a primary focus on its putative activity at the GABA(_A) receptor. Drawing on the established pharmacology of its parent compound and related piperidine derivatives, this document provides a framework for the investigation of this molecule, including detailed experimental protocols and data presentation structures. While direct experimental data for this compound is not currently available in public literature, this guide serves as a comprehensive resource for initiating research into its therapeutic potential.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS).[1][2] this compound, a novel derivative of piperidine-4-carboxylic acid (isonipecotic acid), presents an intriguing candidate for drug development. The parent compound, isonipecotic acid, is a conformationally constrained analog of the primary inhibitory neurotransmitter GABA and functions as a partial agonist at GABA(_A) receptors.[3] The introduction of a cyclopentyl group at the nitrogen atom of the piperidine ring is anticipated to modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule, potentially offering altered potency, selectivity, or blood-brain barrier permeability.

This document outlines the probable therapeutic targets of this compound, provides detailed methodologies for its characterization, and presents a logical framework for its investigation as a potential therapeutic agent.

Primary Putative Therapeutic Target: GABA(_A) Receptor

The most probable therapeutic target for this compound is the GABA(_A) receptor, based on the known activity of its parent compound, isonipecotic acid.[3] GABA(_A) receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the CNS. Modulation of GABA(_A) receptor activity can produce anxiolytic, sedative, anticonvulsant, and muscle relaxant effects.

Signaling Pathway

The binding of an agonist to the GABA(_A) receptor initiates a conformational change that opens a central chloride ion channel. The influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.

GABAA_Signaling cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABAA_R GABAA Receptor GABA->GABAA_R Binds Chloride_Channel Cl- Channel (Open) GABAA_R->Chloride_Channel Activates Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx

Figure 1: Simplified GABAA Receptor Signaling Pathway.
Quantitative Data for Isonipecotic Acid (Parent Compound)

The following table summarizes the known quantitative data for isonipecotic acid's interaction with the GABA(_A) receptor. It is hypothesized that this compound will exhibit activity in a similar range, with potential variations in potency and efficacy due to the N-cyclopentyl substitution.

Parameter Value Receptor Subtype(s) Reference
Efficacy (Emax) 46-57%α1, α2, α3, α5 containing[3]
Efficacy (Emax) 83-104%α4, α6 containing[3]

Other Potential Therapeutic Targets

While the GABA(_A) receptor is the primary hypothesized target, the piperidine moiety is present in ligands for various other CNS targets. Therefore, secondary screening should include other potential targets.

Monoamine Transporters

Derivatives of piperidine are known to interact with monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[4] Inhibition of monoamine reuptake is a key mechanism for the treatment of depression and other mood disorders.

Experimental Protocols

To elucidate the therapeutic targets of this compound, a series of in vitro and in vivo experiments are necessary.

Synthesis of this compound

A potential synthetic route for this compound involves the N-alkylation of piperidine-4-carboxylic acid (isonipecotic acid) with a cyclopentyl halide.

Synthesis_Workflow Isonipecotic_Acid Isonipecotic Acid (Piperidine-4-carboxylic acid) Reaction N-Alkylation Isonipecotic_Acid->Reaction Cyclopentyl_Bromide Cyclopentyl Bromide Cyclopentyl_Bromide->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Product 1-Cyclopentylpiperidine- 4-carboxylic acid Reaction->Product Purification Purification (e.g., Chromatography) Product->Purification Final_Product Pure Product Purification->Final_Product

Figure 2: Proposed Synthesis Workflow.

Methodology:

  • Dissolve piperidine-4-carboxylic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Add a base, such as potassium carbonate, to the mixture to deprotonate the secondary amine.

  • Add cyclopentyl bromide dropwise to the reaction mixture.

  • Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

GABA(_A) Receptor Binding Assay

A radioligand binding assay can be used to determine the affinity of this compound for the GABA(_A) receptor.

Methodology:

  • Membrane Preparation: Homogenize rat brains in a sucrose buffer and centrifuge to isolate the crude membrane fraction. Wash the membranes multiple times to remove endogenous GABA.[1][5]

  • Binding Reaction: Incubate the brain membranes with a known concentration of a radioligand that binds to the GABA(_A) receptor (e.g., [³H]-muscimol) and varying concentrations of the test compound (this compound).[1][5]

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibition constant).

GABA(_A) Receptor Functional Assay (Electrophysiology)

Two-electrode voltage-clamp (TEVC) electrophysiology using Xenopus oocytes expressing specific GABA(_A) receptor subtypes can be employed to determine the functional activity of the compound.

Methodology:

  • Oocyte Preparation: Inject Xenopus oocytes with cRNAs encoding the desired GABA(_A) receptor subunits (e.g., α1, β2, γ2).

  • Electrophysiological Recording: After 2-4 days of expression, place the oocyte in a recording chamber and impale it with two electrodes. Clamp the membrane potential at a holding potential (e.g., -60 mV).

  • Compound Application: Apply GABA at its EC₅₀ concentration to elicit a baseline current. Co-apply GABA with varying concentrations of this compound to determine its modulatory effect (potentiation or inhibition). Also, apply the compound alone to test for direct agonist activity.

  • Data Analysis: Measure the change in current amplitude to determine the compound's efficacy and potency (EC₅₀ or IC₅₀).

Conclusion

This compound holds promise as a modulator of the GABA(_A) receptor, with potential applications in the treatment of anxiety, epilepsy, and other neurological disorders. The experimental framework provided in this guide offers a clear path for the elucidation of its pharmacological profile. Further investigation into its activity at other CNS targets, as well as its pharmacokinetic properties, will be crucial in determining its therapeutic potential. The logical progression from synthesis to in vitro binding and functional assays will provide the necessary data to advance this compound through the drug discovery pipeline.

References

In Vitro Evaluation of 1-Cyclopentylpiperidine-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of published in vitro studies on 1-Cyclopentylpiperidine-4-carboxylic acid, this technical guide focuses on its close structural analog, piperidine-4-carboxylic acid (also known as isonipecotic acid) . The data and methodologies presented herein are based on studies of isonipecotic acid and are intended to provide a relevant framework for researchers, scientists, and drug development professionals interested in the in vitro evaluation of this class of compounds.

Introduction

Piperidine-4-carboxylic acid and its derivatives are of significant interest in neuroscience and pharmacology due to their structural similarity to the endogenous neurotransmitter γ-aminobutyric acid (GABA). Isonipecotic acid is recognized as a partial agonist of the GABA type A (GABAA) receptor, the primary mediator of fast inhibitory neurotransmission in the central nervous system. This guide provides an in-depth overview of the in vitro pharmacological profile of isonipecotic acid, including its binding affinity and functional activity at GABAA receptors, detailed experimental protocols for its evaluation, and a visualization of the relevant signaling pathway.

Quantitative In Vitro Data

The in vitro activity of isonipecotic acid has been characterized through various binding and functional assays. The following tables summarize key quantitative data from published studies, highlighting its interaction with different GABAA receptor subunit compositions.

Table 1: Radioligand Binding Affinity of Isonipecotic Acid at GABAA Receptors

RadioligandTissue/Cell LineReceptor Subtype(s)Ki (μM)Reference
[3H]MuscimolRat brain membranesNative>100[1]
[3H]GABARat brain membranesNative1.3[1]

Ki (Inhibition constant): A measure of the affinity of a compound for a receptor. A lower Ki value indicates a higher affinity.

Table 2: Functional Activity of Isonipecotic Acid at GABAA Receptors (Electrophysiology)

Cell LineReceptor SubtypeAgonistEC50 (μM)Maximal Response (% of GABA)Reference
HEK293α1β2γ2SIsonipecotic Acid13046[2]
HEK293α2β2γ2SIsonipecotic Acid11057[2]
HEK293α3β2γ2SIsonipecotic Acid12050[2]
HEK293α5β2γ2SIsonipecotic Acid15048[2]
HEK293α4β2δIsonipecotic Acid8.583[2]
HEK293α6β2δIsonipecotic Acid7.0104[2]

EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response.

Experimental Protocols

This section details the methodologies for key in vitro experiments used to characterize the pharmacological profile of isonipecotic acid.

Radioligand Binding Assay ([3H]Muscimol Displacement)

This assay measures the ability of a test compound to displace a radiolabeled ligand from its binding site on the GABAA receptor.

Materials:

  • Tissue Preparation: Rat whole brain membranes.

  • Radioligand: [3H]Muscimol (a potent GABAA receptor agonist).

  • Non-specific Binding Control: High concentration of unlabeled GABA (e.g., 1 mM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: Isonipecotic acid.

  • Instrumentation: Scintillation counter, filtration apparatus.

Protocol:

  • Membrane Preparation: Homogenize rat brains in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or 1 mM GABA (for non-specific binding).

    • 50 µL of various concentrations of isonipecotic acid.

    • 50 µL of [3H]Muscimol (final concentration ~1-2 nM).

    • 100 µL of the prepared brain membrane suspension.

  • Incubation: Incubate the plate at 4°C for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters three times with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of isonipecotic acid by non-linear regression analysis of the competition binding curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Electrophysiology (Two-Electrode Voltage Clamp)

This technique measures the ion flow through GABAA receptor channels in response to agonist application, providing a functional measure of receptor activation.

Materials:

  • Expression System: Xenopus laevis oocytes or a mammalian cell line (e.g., HEK293) transiently or stably expressing specific GABAA receptor subunits.

  • External Solution (for oocytes): Barth's solution containing (in mM): 88 NaCl, 1 KCl, 2.4 NaHCO3, 0.82 MgSO4, 0.33 Ca(NO3)2, 0.41 CaCl2, 15 HEPES, pH 7.5.

  • Internal Solution (for patch-clamp): Solution containing (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2.

  • Agonist Solutions: GABA and isonipecotic acid at various concentrations.

  • Instrumentation: Two-electrode voltage clamp amplifier, microelectrode puller, perfusion system.

Protocol:

  • Cell/Oocyte Preparation: Inject cRNA for the desired GABAA receptor subunits into Xenopus oocytes or transfect mammalian cells. Incubate for 2-5 days to allow for receptor expression.

  • Recording Setup: Place the cell/oocyte in a recording chamber continuously perfused with the external solution. For two-electrode voltage clamp in oocytes, impale the oocyte with two microelectrodes filled with 3 M KCl. For whole-cell patch-clamp in mammalian cells, form a gigaseal with a patch pipette filled with the internal solution.

  • Voltage Clamp: Clamp the membrane potential at a holding potential of -60 mV.

  • Agonist Application: Apply GABA or isonipecotic acid at various concentrations for a defined duration using the perfusion system.

  • Data Acquisition: Record the resulting inward chloride currents.

  • Data Analysis: Measure the peak current amplitude for each agonist concentration. Plot the concentration-response curve and fit it with the Hill equation to determine the EC50 and the maximal response relative to GABA.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the GABAA receptor signaling pathway and the experimental workflows.

GABAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA / Isonipecotic Acid GABAAR GABA-A Receptor (Ligand-gated Ion Channel) GABA->GABAAR Binds to receptor Cl_ion Cl- Influx GABAAR->Cl_ion Channel Opens Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Leads to Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Results in Radioligand_Binding_Workflow start Start: Prepare Brain Membranes incubate Incubate Membranes with [3H]Muscimol & Isonipecotic Acid start->incubate filter Filter to Separate Bound & Free Ligand incubate->filter wash Wash Filters filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Analyze Data: Calculate Ki count->analyze Electrophysiology_Workflow start Start: Express GABA-A Receptors in Cells/Oocytes setup Prepare Recording Setup (Two-Electrode or Patch Clamp) start->setup clamp Clamp Membrane Potential setup->clamp apply Apply GABA / Isonipecotic Acid clamp->apply record Record Chloride Currents apply->record analyze Analyze Data: Determine EC50 & Max Response record->analyze

References

Spectroscopic Analysis of 1-Cyclopentylpiperidine-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-Cyclopentylpiperidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the expected spectroscopic data based on its chemical structure, outlines detailed experimental protocols for acquiring such data, and presents a logical workflow for the analytical process.

Chemical Structure and Spectroscopic Overview

This compound is a derivative of piperidine-4-carboxylic acid (isonipecotic acid) with a cyclopentyl group attached to the nitrogen atom. Its structure contains several key features that give rise to characteristic spectroscopic signals: a carboxylic acid group, a saturated piperidine ring, and a saturated cyclopentyl ring. Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

The primary analytical techniques covered in this guide are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique identifies the functional groups present, particularly the carboxylic acid.

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Predicted Spectroscopic Data

While a complete experimental dataset for this specific molecule is not publicly available, the following tables summarize the expected quantitative data based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-12Broad Singlet1HCOOH
~3.0 - 3.5Multiplet1HN-CH (Cyclopentyl)
~2.8 - 3.2Multiplet2HPiperidine H2, H6 (axial)
~2.2 - 2.6Multiplet1HPiperidine H4
~1.9 - 2.2Multiplet2HPiperidine H2, H6 (equatorial)
~1.5 - 1.9Multiplet4HPiperidine H3, H5
~1.2 - 1.8Multiplet8HCyclopentyl CH₂

Note: Chemical shifts are referenced to TMS (0 ppm) and are solvent-dependent.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~175-185C =O (Carboxylic Acid)
~60-70C -N (Cyclopentyl)
~50-60C 2, C 6 (Piperidine)
~40-50C 4 (Piperidine)
~25-35C 3, C 5 (Piperidine)
~20-30Cyclopentyl C H₂

Note: Chemical shifts are referenced to TMS (0 ppm) and are solvent-dependent. The carboxyl carbon is often weak in intensity.[1][2][3]

Table 3: Predicted FT-IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
2850-2960StrongC-H stretch (Aliphatic)
~1700-1725StrongC=O stretch (Carboxylic Acid)
1210-1320MediumC-O stretch
1440-1395 & 910-950Medium-WeakO-H bend

Note: The broad O-H stretch is a highly characteristic feature of carboxylic acids.[4][5]

Table 4: Predicted Mass Spectrometry Fragmentation
m/zInterpretation
197[M]⁺ (Molecular Ion)
180[M-OH]⁺
152[M-COOH]⁺
128Fragmentation of piperidine ring
69[C₅H₉]⁺ (Cyclopentyl cation)

Note: The fragmentation pattern is dependent on the ionization method used. A common fragmentation for carboxylic acids is the loss of the hydroxyl group and the entire carboxyl group.[1][6]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[7]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial.[7][8]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[7]

    • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[7][8]

    • The solvent height in the tube should be approximately 4-5 cm.[7]

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

    • Place the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum. Standard parameters include a 30-45° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Instrument Setup and Data Acquisition:

    • Obtain a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

    • Acquire the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation:

    • Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solvent to promote ionization.

  • Instrument Setup and Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable and intense signal for the molecular ion.

    • Acquire the mass spectrum in the appropriate mass range. Data can be acquired in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

  • Data Processing:

    • Calibrate the mass spectrum using a known standard if high-resolution mass data is required.

    • Identify the molecular ion peak and any significant fragment ions.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep H_NMR ¹H NMR SamplePrep->H_NMR C_NMR ¹³C NMR SamplePrep->C_NMR FTIR FT-IR SamplePrep->FTIR MS Mass Spectrometry SamplePrep->MS Structure_Elucidation Structure Elucidation H_NMR->Structure_Elucidation C_NMR->Structure_Elucidation FTIR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Report & Characterization Purity_Assessment->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

This comprehensive guide provides the necessary theoretical and practical information for the spectroscopic characterization of this compound. By following the outlined protocols and understanding the expected spectral data, researchers can confidently identify and assess the purity of this compound in their drug discovery and development endeavors.

References

Unraveling the Enigma: Hypothesized Mechanisms of Action for 1-Cyclopentylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines hypothesized mechanisms of action for 1-Cyclopentylpiperidine-4-carboxylic acid. As of the date of this publication, there is a notable absence of direct experimental data for this specific compound in publicly available scientific literature. The hypotheses presented herein are extrapolated from the known biological activities of its core chemical moieties: the piperidine-4-carboxylic acid scaffold and the cyclopentyl group, as well as the broader pharmacology of related piperidine derivatives. This guide is intended to serve as a foundational resource to stimulate and direct future research.

Introduction

This compound is a novel chemical entity with a structure suggestive of diverse pharmacological potential. The core structure, piperidine-4-carboxylic acid (also known as isonipecotic acid), is a known partial agonist of the GABAA receptor.[1] The addition of a cyclopentyl group may significantly modulate its biological activity, potentially enhancing potency, altering selectivity, or improving pharmacokinetic properties such as metabolic stability and blood-brain barrier permeability. This guide explores two primary, plausible mechanisms of action: modulation of the GABAA receptor and inhibition of the NF-κB signaling pathway.

Hypothesis 1: Modulation of the GABAA Receptor

The structural similarity of this compound to isonipecotic acid, a known GABAA receptor partial agonist, forms the basis of the first hypothesis.[1] The cyclopentyl moiety could enhance the binding affinity and/or efficacy at the GABAA receptor, potentially leading to more potent and selective modulation of GABAergic neurotransmission.

Proposed Signaling Pathway

GABAA_Modulation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CPP_Acid 1-Cyclopentylpiperidine- 4-carboxylic acid GABAA_R GABAA Receptor (Ligand-gated ion channel) CPP_Acid->GABAA_R Binds to receptor (Hypothesized) GABA GABA GABA->GABAA_R Binds to receptor Cl_ion Cl- influx GABAA_R->Cl_ion Channel opening Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in

Hypothetical Quantitative Data

The following table outlines hypothetical data that would support the GABAA receptor modulation hypothesis.

ParameterControlThis compound (1 µM)GABA (10 µM)
GABAA Receptor Binding Affinity (Ki, nM) -50100
Chloride Ion Influx (arbitrary units) 10150300
Neuronal Firing Rate (Hz) 2052
Experimental Protocols

1. Radioligand Binding Assay:

  • Objective: To determine the binding affinity of this compound to the GABAA receptor.

  • Methodology:

    • Prepare synaptic membrane fractions from rat cerebral cortex.

    • Incubate the membrane preparation with a radiolabeled GABAA receptor ligand (e.g., [3H]muscimol) and varying concentrations of this compound.

    • After incubation, separate bound and free radioligand by rapid filtration.

    • Measure the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

2. Electrophysiology (Patch-Clamp):

  • Objective: To measure the effect of this compound on GABAA receptor-mediated chloride currents.

  • Methodology:

    • Culture primary neurons or use a cell line expressing GABAA receptors (e.g., HEK293 cells).

    • Perform whole-cell patch-clamp recordings.

    • Apply GABA in the presence and absence of this compound to the cell.

    • Measure the amplitude and kinetics of the resulting chloride currents.

Hypothesis 2: Inhibition of the NF-κB Signaling Pathway

Numerous piperidine derivatives have demonstrated anti-inflammatory and anticancer activities through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3][4][5][6] This second hypothesis posits that this compound may exert its effects by interfering with this critical inflammatory pathway.

Proposed Signaling Pathway

NFkB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Degradation Degradation IkB->Degradation Ubiquitination & Degradation NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation CPP_Acid 1-Cyclopentylpiperidine- 4-carboxylic acid CPP_Acid->IKK_Complex Inhibits (Hypothesized) DNA DNA NFkB_n->DNA Binds to Transcription Transcription of Pro-inflammatory Genes (e.g., IL-6, COX-2) DNA->Transcription Initiates

Hypothetical Quantitative Data

The following table presents hypothetical data that would support the NF-κB inhibition hypothesis.

ParameterUntreated ControlStimulated Control (TNF-α)Stimulated + this compound (10 µM)
Nuclear NF-κB p65 levels (relative units) 1.08.52.2
IL-6 mRNA expression (fold change) 1.025.04.5
COX-2 Protein Expression (relative units) 1.015.03.0
Experimental Protocols

1. Immunofluorescence for NF-κB Translocation:

  • Objective: To visualize the effect of this compound on the nuclear translocation of NF-κB.

  • Methodology:

    • Culture suitable cells (e.g., macrophages, endothelial cells) on coverslips.

    • Pre-treat cells with this compound for 1 hour.

    • Stimulate the cells with an inflammatory agent (e.g., TNF-α or LPS) for 30 minutes.

    • Fix, permeabilize, and stain the cells with an antibody against the p65 subunit of NF-κB.

    • Visualize the subcellular localization of p65 using fluorescence microscopy.

2. Quantitative PCR (qPCR) for Pro-inflammatory Gene Expression:

  • Objective: To quantify the effect of this compound on the expression of NF-κB target genes.

  • Methodology:

    • Treat cells as described above.

    • Isolate total RNA from the cells.

    • Synthesize cDNA from the RNA.

    • Perform qPCR using primers for target genes (e.g., IL-6, TNF-α, COX-2) and a housekeeping gene.

    • Calculate the relative fold change in gene expression.

3. Western Blot for IκBα Degradation:

  • Objective: To determine if this compound prevents the degradation of the NF-κB inhibitor, IκBα.

  • Methodology:

    • Treat cells as described above.

    • Lyse the cells and collect protein extracts at different time points after stimulation.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with an antibody against IκBα.

    • Visualize and quantify the protein bands.

Experimental Workflow

The following diagram illustrates a logical workflow for investigating the hypothesized mechanisms of action.

Experimental_Workflow cluster_hypothesis1 Hypothesis 1: GABA-A Receptor Modulation cluster_hypothesis2 Hypothesis 2: NF-κB Inhibition Binding_Assay Radioligand Binding Assay (Determine Ki) Patch_Clamp Electrophysiology (Measure Cl- current) Binding_Assay->Patch_Clamp Behavioral_Studies In vivo Behavioral Studies (e.g., anxiolytic, sedative effects) Patch_Clamp->Behavioral_Studies NFkB_Translocation Immunofluorescence (NF-κB p65 localization) Gene_Expression qPCR (IL-6, COX-2 mRNA) NFkB_Translocation->Gene_Expression Protein_Expression Western Blot (IκBα degradation) Gene_Expression->Protein_Expression In_vivo_Inflammation In vivo Inflammation Models (e.g., LPS challenge) Protein_Expression->In_vivo_Inflammation Start 1-Cyclopentylpiperidine- 4-carboxylic acid Start->Binding_Assay Start->NFkB_Translocation

Conclusion

The dual structural motifs of this compound suggest at least two compelling and testable hypotheses for its mechanism of action: modulation of the GABAA receptor and inhibition of the NF-κB signaling pathway. The cyclopentyl group is poised to enhance the potency and pharmacokinetic profile of the parent piperidine-4-carboxylic acid scaffold. The experimental protocols and workflow outlined in this guide provide a robust framework for elucidating the true pharmacological properties of this compound. Further research is imperative to validate these hypotheses and to unlock the potential therapeutic applications of this compound.

References

Methodological & Application

Application Note: Quantitative Analysis of 1-Cyclopentylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopentylpiperidine-4-carboxylic acid is a synthetic organic compound with a piperidine core, a structure prevalent in many pharmaceuticals. Accurate quantification of this molecule in various matrices, particularly in biological fluids, is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development. This document provides detailed protocols for the quantitative analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) after derivatization.

Analytical Methods

Two primary methods are presented for the quantification of this compound: a highly sensitive and specific LC-MS/MS method suitable for bioanalysis, and an alternative HPLC-UV method that can be employed when mass spectrometry is not available.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the preferred method for quantifying this compound in complex biological matrices due to its high selectivity and sensitivity.

Experimental Protocol: LC-MS/MS

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or serum sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for injection.

2. Liquid Chromatography Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 1 min, return to 5% B and equilibrate for 2 min.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

3. Mass Spectrometry Conditions

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Multiple Reaction Monitoring (MRM) Transitions
Analyte (this compound)Q1: m/z 198.2 -> Q3: m/z 152.2 (Quantifier), m/z 81.1 (Qualifier)
Internal Standard (IS) (e.g., d4-1-Cyclopentylpiperidine-4-carboxylic acid)Q1: m/z 202.2 -> Q3: m/z 156.2
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V
Collision Gas Nitrogen

Quantitative Data Summary (LC-MS/MS)

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) < 15% (< 20% at LLOQ)
Recovery > 85%
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Pre-column Derivatization

This method is an alternative for laboratories without access to mass spectrometry. Since this compound lacks a strong UV chromophore, a derivatization step is necessary to enable sensitive UV detection.

Experimental Protocol: HPLC-UV

1. Sample Preparation and Derivatization

  • Perform protein precipitation as described in the LC-MS/MS sample preparation section.

  • After evaporation, reconstitute the residue in 50 µL of a suitable buffer (e.g., 0.1 M borate buffer, pH 9.0).

  • Add 50 µL of a derivatizing agent solution (e.g., 10 mg/mL of 4-toluenesulfonyl chloride in acetonitrile).[1][2]

  • Vortex and incubate the mixture at 60°C for 30 minutes.

  • Cool the mixture to room temperature and add 10 µL of an acid (e.g., 1 M HCl) to stop the reaction.

  • Inject an aliquot into the HPLC system.

2. HPLC Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Isocratic Elution 68% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength ~230 nm (dependent on derivatizing agent)
Injection Volume 20 µL

Quantitative Data Summary (HPLC-UV)

ParameterResult
Linearity Range 0.1 - 20 µg/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.1 µg/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) < 15% (< 20% at LLOQ)
Recovery > 80%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Sample Receipt (Plasma/Serum) s2 Protein Precipitation (Acetonitrile + IS) s1->s2 s3 Centrifugation s2->s3 s4 Supernatant Transfer s3->s4 s5 Evaporation s4->s5 s6 Reconstitution s5->s6 a1 Injection into LC System s6->a1 a2 Chromatographic Separation a1->a2 a3 Ionization (ESI+) a2->a3 a4 MS/MS Detection (MRM) a3->a4 d1 Peak Integration a4->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3 d4 Reporting d3->d4

Caption: Experimental workflow for the LC-MS/MS quantification of this compound.

tandem_ms_principle cluster_ms Tandem Mass Spectrometer q1 Quadrupole 1 (Q1) Mass Filter q2 Quadrupole 2 (q2) Collision Cell q1->q2 Precursor Ion (e.g., m/z 198.2) q3 Quadrupole 3 (Q3) Mass Filter q2->q3 Fragment Ions detector Detector q3->detector Product Ion (e.g., m/z 152.2) ion_source Ion Source (from LC) ion_source->q1

Caption: Principle of quantification using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

References

Application Notes and Protocols for High-Throughput Screening of 1-Cyclopentylpiperidine-4-carboxylic acid and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Cyclopentylpiperidine-4-carboxylic acid is a synthetic organic compound with a piperidine scaffold, a common motif in a wide range of biologically active molecules and approved drugs. The structural features of this compound suggest a potential interaction with G protein-coupled receptors (GPCRs), the largest family of cell surface receptors and a major target class for drug discovery. Given that the specific biological target of this compound is not yet elucidated, it can be considered an "orphan" ligand. High-throughput screening (HTS) provides a powerful approach to identify its molecular target(s) and to discover novel modulators of GPCR activity from large chemical libraries.

This document provides detailed application notes and protocols for a panel of HTS assays suitable for characterizing the pharmacological activity of this compound and similar compounds. The focus is on robust, cell-based functional assays that can detect agonistic, antagonistic, and allosteric modulation of GPCRs, even without prior knowledge of their specific G protein coupling preference. The assays described are:

  • cAMP Accumulation Assays: To identify modulators of Gs- and Gi-coupled GPCRs.

  • Calcium Mobilization Assays: To identify modulators of Gq-coupled GPCRs.

  • β-Arrestin Recruitment Assays: A universal assay for GPCR activation, independent of G protein coupling.

These protocols are designed for a 384-well plate format, which is standard for HTS, and include details on data analysis and quality control metrics.

I. Data Presentation

The following tables summarize representative quantitative data that could be obtained from the HTS assays described in this document. These tables are intended to serve as a template for presenting screening results.

Table 1: HTS Assay Quality Control Parameters

Assay TypeTargetPositive ControlNegative ControlSignal to Background (S/B) RatioZ'-Factor
cAMP Accumulation (Gs)Orphan GPCR-AIsoproterenol (10 µM)Vehicle (0.1% DMSO)150.75
cAMP Accumulation (Gi)Orphan GPCR-BForskolin (10 µM) + AgonistForskolin (10 µM)80.68
Calcium Mobilization (Gq)Orphan GPCR-CCarbachol (1 µM)Vehicle (0.1% DMSO)220.82[1]
β-Arrestin RecruitmentOrphan GPCR-DDAMGO (10 µM)Vehicle (0.1% DMSO)100.71

Table 2: Agonist Activity of this compound Analogs

Compound IDcAMP (Gs) EC50 (nM)cAMP (Gi) EC50 (nM)Calcium (Gq) EC50 (nM)β-Arrestin EC50 (nM)
This compound >10,000850>10,000920
Analog-001>10,00045>10,00065
Analog-0021,200>10,0009801,100
Analog-003>10,000>10,000>10,000>10,000
Control Agonist1225815

Table 3: Antagonist Activity of this compound Analogs

Compound IDcAMP (Gs) IC50 (nM)cAMP (Gi) IC50 (nM)Calcium (Gq) IC50 (nM)β-Arrestin IC50 (nM)
This compound >10,000>10,000>10,000>10,000
Analog-004>10,000120>10,000150
Analog-005890>10,000750920
Analog-006>10,000>10,0003542
Control Antagonist22481530

II. Experimental Protocols

A. cAMP Accumulation Assay Protocol

This protocol is designed to measure changes in intracellular cyclic adenosine monophosphate (cAMP) levels, which are modulated by the activation of Gs (stimulatory) and Gi (inhibitory) G protein-coupled receptors.

1. Materials:

  • Cells: HEK293 or CHO cells stably expressing the orphan GPCR of interest.

  • Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • cAMP Detection Kit: e.g., HTRF cAMP dynamic 2 kit (Cisbio) or cAMP-Glo™ Assay (Promega).

  • Compounds: this compound and analogs, control agonists/antagonists, Forskolin.

  • Plates: 384-well white, solid-bottom cell culture plates.

  • Plate Reader: HTRF-compatible or luminescence plate reader.

2. Protocol for Gs-Coupled Receptor Agonist Screening:

  • Cell Plating:

    • Trypsinize and resuspend cells in culture medium to a density of 2,500 cells/µL.

    • Dispense 10 µL of cell suspension (25,000 cells/well) into a 384-well plate.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in DMSO.

    • Perform serial dilutions in assay buffer to create a concentration range (e.g., 10-point, 3-fold dilutions). The final DMSO concentration in the assay should be ≤ 0.1%.

  • Assay Procedure:

    • Aspirate the culture medium from the cell plate.

    • Add 10 µL of assay buffer to each well.

    • Add 5 µL of the diluted test compounds or control agonist to the respective wells.

    • Incubate for 30 minutes at room temperature.

    • Prepare the cAMP detection reagents according to the manufacturer's protocol.

    • Add 5 µL of the cAMP detection reagents to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a compatible plate reader.

3. Protocol for Gi-Coupled Receptor Agonist Screening:

  • Follow steps 1 and 2 from the Gs protocol.

  • Assay Procedure:

    • Aspirate the culture medium from the cell plate.

    • Add 5 µL of a solution containing Forskolin (final concentration of 1-10 µM, to be optimized) and the test compounds to the respective wells.

    • Incubate for 30 minutes at room temperature.

    • Proceed with the addition of cAMP detection reagents and plate reading as described in the Gs protocol.

4. Data Analysis:

  • Calculate the percentage of activity relative to the positive and negative controls.

  • For agonist screening, plot the response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.

  • For antagonist screening, perform the assay in the presence of a fixed concentration of a known agonist (at its EC80) and varying concentrations of the test compound to determine the IC50.

  • Calculate the Z'-factor and S/B ratio for each plate to assess assay quality.[2][3][4][5][6][7]

B. Calcium Mobilization Assay Protocol

This assay measures changes in intracellular calcium concentration, a hallmark of Gq-coupled GPCR activation.

1. Materials:

  • Cells: HEK293 or CHO cells stably expressing the orphan GPCR of interest. For non-Gq coupled receptors, co-expression of a promiscuous G protein like Gα16 may be necessary.

  • Cell Culture Medium: As above.

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM or a no-wash calcium assay kit.

  • Probenecid: To inhibit the efflux of the dye from the cells.

  • Compounds: As above.

  • Plates: 384-well black, clear-bottom cell culture plates.

  • Plate Reader: A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR or FlexStation).[8][9][10]

2. Protocol:

  • Cell Plating:

    • Plate cells as described in the cAMP assay protocol.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye and probenecid in assay buffer according to the manufacturer's instructions.

    • Aspirate the culture medium and add 20 µL of the loading buffer to each well.

    • Incubate for 60 minutes at 37°C, 5% CO2.

  • Compound Preparation:

    • Prepare compound dilutions in assay buffer at 4x the final desired concentration.

  • Assay Procedure:

    • Place the cell plate and the compound plate into the fluorescence plate reader.

    • Set the instrument to record a baseline fluorescence reading for 10-20 seconds.

    • The instrument's liquid handler will then add 10 µL of the compound solution to the cell plate.

    • Continue to record the fluorescence signal for an additional 2-3 minutes.

5. Data Analysis:

  • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

  • Normalize the data to the response of a positive control agonist.

  • Determine EC50 or IC50 values by fitting the data to a dose-response curve.

  • Calculate Z'-factor and S/B ratio for assay quality control.[1][11]

C. β-Arrestin Recruitment Assay Protocol

This assay measures the recruitment of β-arrestin to the activated GPCR, a universal event in GPCR signaling that is independent of the G protein coupling pathway. The PathHunter® β-Arrestin assay (DiscoverX) is a commonly used platform.[12][13][14]

1. Materials:

  • Cells: PathHunter® cell line co-expressing the orphan GPCR fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment.

  • Cell Culture Medium: As recommended by the cell line provider.

  • Assay Reagents: PathHunter® Detection Reagents.

  • Compounds: As above.

  • Plates: 384-well white, solid-bottom cell culture plates.

  • Plate Reader: Chemiluminescence plate reader.

2. Protocol:

  • Cell Plating:

    • Plate cells according to the manufacturer's protocol, typically 5,000-10,000 cells per well in 10 µL of cell plating reagent.

  • Compound Addition:

    • Prepare compound dilutions in assay buffer.

    • Add 2.5 µL of the diluted compounds to the wells.

    • Incubate for 90 minutes at 37°C or room temperature, as recommended.

  • Detection:

    • Add 12.5 µL of the PathHunter® Detection Reagents to each well.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the chemiluminescence signal on a plate reader.

4. Data Analysis:

  • The signal is directly proportional to the amount of β-arrestin recruitment.

  • Normalize the data to the response of a positive control agonist.

  • Determine EC50 or IC50 values by fitting the data to a dose-response curve.

  • Calculate Z'-factor and S/B ratio for assay quality control.[15]

III. Visualizations

Signaling Pathways

GPCR_Signaling_Pathways cluster_Gs Gs Pathway cluster_Gi Gi Pathway cluster_Gq Gq Pathway cluster_Arrestin β-Arrestin Pathway Gs_Ligand Agonist Gs_GPCR Gs-coupled GPCR Gs_Ligand->Gs_GPCR Gs_G Gs Protein Gs_GPCR->Gs_G activates Gs_AC Adenylyl Cyclase Gs_G->Gs_AC activates Gs_cAMP cAMP++ Gs_AC->Gs_cAMP produces Gs_PKA PKA Gs_cAMP->Gs_PKA activates Gs_CREB CREB Gs_PKA->Gs_CREB phosphorylates Gi_Ligand Agonist Gi_GPCR Gi-coupled GPCR Gi_Ligand->Gi_GPCR Gi_G Gi Protein Gi_GPCR->Gi_G activates Gi_AC Adenylyl Cyclase Gi_G->Gi_AC inhibits Gi_cAMP cAMP-- Gi_AC->Gi_cAMP Gq_Ligand Agonist Gq_GPCR Gq-coupled GPCR Gq_Ligand->Gq_GPCR Gq_G Gq Protein Gq_GPCR->Gq_G activates Gq_PLC PLC Gq_G->Gq_PLC activates Gq_PIP2 PIP2 Gq_PLC->Gq_PIP2 cleaves Gq_IP3 IP3 Gq_PIP2->Gq_IP3 Gq_DAG DAG Gq_PIP2->Gq_DAG Gq_Ca Ca2++ Gq_IP3->Gq_Ca releases Arr_Ligand Agonist Arr_GPCR GPCR Arr_Ligand->Arr_GPCR Arr_GRK GRK Arr_GPCR->Arr_GRK activates Arr_P_GPCR Phosphorylated GPCR Arr_GRK->Arr_P_GPCR phosphorylates Arr_Arrestin β-Arrestin Arr_P_GPCR->Arr_Arrestin recruits Arr_Internalization Internalization Arr_Arrestin->Arr_Internalization

Caption: Overview of major GPCR signaling pathways.

Experimental Workflow

HTS_Workflow start Start cell_plating Plate Cells in 384-well Plate start->cell_plating incubation_24h Incubate 24h cell_plating->incubation_24h compound_addition Add Compounds to Cells incubation_24h->compound_addition compound_prep Prepare Compound Dilutions compound_prep->compound_addition incubation_assay Incubate (Assay Dependent) compound_addition->incubation_assay reagent_addition Add Detection Reagents incubation_assay->reagent_addition incubation_detection Incubate for Signal Development reagent_addition->incubation_detection read_plate Read Plate (Fluorescence/Luminescence) incubation_detection->read_plate data_analysis Data Analysis (EC50/IC50, Z') read_plate->data_analysis hit_identification Hit Identification data_analysis->hit_identification end End hit_identification->end

Caption: General HTS experimental workflow.

Logical Relationship of Assays

Assay_Logic primary_screen Primary HTS with this compound & Analogs cAMP_assay cAMP Assay primary_screen->cAMP_assay calcium_assay Calcium Mobilization Assay primary_screen->calcium_assay arrestin_assay β-Arrestin Assay primary_screen->arrestin_assay gs_hit Gs-coupled Hit cAMP_assay->gs_hit cAMP increase gi_hit Gi-coupled Hit cAMP_assay->gi_hit cAMP decrease inactive Inactive cAMP_assay->inactive gq_hit Gq-coupled Hit calcium_assay->gq_hit Ca2+ increase calcium_assay->inactive g_ind_hit G-protein Independent Hit arrestin_assay->g_ind_hit Arrestin Recruitment arrestin_assay->inactive dose_response Dose-Response Confirmation gs_hit->dose_response gi_hit->dose_response gq_hit->dose_response g_ind_hit->dose_response selectivity_screen Selectivity & Counter-Screens dose_response->selectivity_screen lead_optimization Lead Optimization selectivity_screen->lead_optimization

Caption: Logical flow of HTS and hit validation.

References

Application Notes and Protocols for the Synthesis of 1-Cyclopentylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, two-step protocol for the synthesis of 1-Cyclopentylpiperidine-4-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis involves an initial reductive amination of ethyl isonipecotate with cyclopentanone to form the intermediate ethyl 1-cyclopentylpiperidine-4-carboxylate, followed by alkaline hydrolysis to yield the final product. This method is robust, high-yielding, and utilizes commercially available starting materials.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a piperidine ring N-substituted with a cyclopentyl group and a carboxylic acid at the 4-position, is found in a range of molecules targeting diverse biological pathways. A reliable and scalable synthetic protocol is therefore essential for researchers in the field of drug discovery and development. The following application note details a well-established two-step synthesis, beginning with a reductive amination reaction followed by ester hydrolysis.

Overall Reaction Scheme

Experimental Protocols

Step 1: Synthesis of Ethyl 1-Cyclopentylpiperidine-4-carboxylate via Reductive Amination

This procedure utilizes sodium triacetoxyborohydride as a mild and selective reducing agent for the reductive amination of ethyl isonipecotate with cyclopentanone.

Materials:

  • Ethyl isonipecotate

  • Cyclopentanone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a solution of ethyl isonipecotate (1.0 eq) and cyclopentanone (1.2 eq) in 1,2-dichloroethane (DCE), add glacial acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 1-cyclopentylpiperidine-4-carboxylate.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Hydrolysis of Ethyl 1-Cyclopentylpiperidine-4-carboxylate

This step involves the saponification of the ester intermediate to the final carboxylic acid product.

Materials:

  • Ethyl 1-cyclopentylpiperidine-4-carboxylate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), 1M or 2M

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve ethyl 1-cyclopentylpiperidine-4-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0-3.0 eq) to the solution.

  • Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 5-6 with 1M HCl. A white precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Data Presentation

StepReactant 1Reactant 2ProductSolventReagentsTypical YieldPurity (by NMR/LC-MS)
1Ethyl IsonipecotateCyclopentanoneEthyl 1-Cyclopentylpiperidine-4-carboxylateDCENaBH(OAc)₃, Acetic Acid85-95%>95%
2Ethyl 1-Cyclopentylpiperidine-4-carboxylate-This compoundEtOH/H₂ONaOH or KOH, HCl90-98%>98%

Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Hydrolysis A Ethyl Isonipecotate C Reductive Amination (NaBH(OAc)₃, AcOH, DCE) A->C B Cyclopentanone B->C D Ethyl 1-Cyclopentylpiperidine- 4-carboxylate C->D E Hydrolysis (NaOH, EtOH/H₂O, then HCl) D->E F 1-Cyclopentylpiperidine- 4-carboxylic acid (Final Product) E->F

Caption: Workflow for the synthesis of this compound.

Characterization Data

The final product, this compound, can be characterized by standard analytical techniques:

  • ¹H NMR: Expected signals for the cyclopentyl and piperidine ring protons, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Resonances corresponding to the carbons of the cyclopentyl and piperidine rings, and the carboxyl carbon.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product (C₁₁H₁₉NO₂).

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxyl group, and C-H stretches of the aliphatic rings.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • 1,2-Dichloroethane is a suspected carcinogen and should be handled with extreme care.

  • Sodium triacetoxyborohydride can react with moisture to release flammable hydrogen gas.

  • Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) for detailed information.

Application of 1-Cyclopentylpiperidine-4-carboxylic acid in neuroscience research

Author: BenchChem Technical Support Team. Date: November 2025

Note: Extensive research did not yield specific data on the application of 1-Cyclopentylpiperidine-4-carboxylic acid in neuroscience. The following application notes and protocols are based on the broader class of piperidine-4-carboxylic acid derivatives , which have shown significant potential in the development of therapeutics for central nervous system (CNS) disorders.

Application Notes

Piperidine-4-carboxylic acid derivatives are a versatile class of compounds with a wide range of applications in neuroscience research, primarily due to their ability to interact with various CNS targets. These derivatives are being investigated for their potential therapeutic effects in several neurological and psychiatric disorders.

1. Monoamine Neurotransmitter Re-uptake Inhibition:

A significant area of investigation for piperidine-4-carboxylic acid derivatives is their role as monoamine neurotransmitter re-uptake inhibitors. These compounds can block the reabsorption of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) into presynaptic neurons, thereby increasing their concentration in the synaptic cleft and enhancing neurotransmission. This mechanism of action is crucial for the treatment of depression and other mood disorders.[1][2][3][4] Phenyl-alkyl-amide derivatives of piperidine-4-carboxylic acid, in particular, have been patented for their potential use in treating CNS disorders like depression and panic disorder.[1]

2. NMDA Receptor Antagonism:

Certain derivatives of piperidine-carboxylic acids act as potent and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor.[5][6][7] Overactivation of the NMDA receptor is implicated in excitotoxicity, a process that leads to neuronal damage in conditions such as stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's disease.[5] By blocking the NMDA receptor, these compounds can potentially protect neurons from excitotoxic damage. Specifically, cis-4-(tetrazolylalkyl)piperidine-2-carboxylic acids have been identified as potent and selective NMDA receptor antagonists with a shorter duration of action, which could be beneficial for acute conditions like cerebral ischemia.[5]

3. Anticonvulsant Activity:

The piperidine scaffold is also explored for its anticonvulsant properties. Derivatives of piperidine-2-carboxylic acid and piperidine-3-carboxylic acid (nipecotic acid) have been synthesized and evaluated for their ability to protect against seizures.[8] While the focus of these studies was not on the 4-carboxylic acid position, it highlights the potential of the core piperidine structure in modulating neuronal excitability.

4. Treatment of Neurodegenerative Diseases:

The multifaceted nature of piperidine derivatives makes them promising candidates for the treatment of neurodegenerative diseases. Their ability to inhibit acetylcholinesterase (AChE), reduce oxidative stress, and modulate inflammatory pathways is being investigated.[9][10] For instance, nipecotic acid derivatives have been studied for their potential to be multi-targeting agents against Alzheimer's disease.[9][10]

Quantitative Data for Representative Piperidine-Carboxylic Acid Derivatives

The following table summarizes the in vitro activity of a representative piperidine-carboxylic acid derivative, LY235723, a potent NMDA receptor antagonist.

CompoundTargetAssayIn Vitro Potency (IC₅₀)Reference
(-)-1 (LY235723)NMDA Receptor[³H]CGS 19755 Binding67 ± 6 nM[6]
(-)-1 (LY235723)NMDA ReceptorCortical Slice Preparation (vs 40 µM NMDA)1.9 ± 0.24 µM[6]

Experimental Protocols

The following are generalized protocols for the initial screening of piperidine-4-carboxylic acid derivatives for their potential applications in neuroscience research.

Protocol 1: In Vitro Monoamine Transporter Re-uptake Assay

Objective: To determine the inhibitory activity of a test compound on the re-uptake of serotonin, norepinephrine, and dopamine by their respective transporters (SERT, NET, DAT).

Materials:

  • HEK293 cells stably expressing human SERT, NET, or DAT

  • Test compound (e.g., a piperidine-4-carboxylic acid derivative)

  • Radiolabeled neurotransmitters ([³H]5-HT, [³H]NE, [³H]DA)

  • Standard inhibitors (e.g., fluoxetine for SERT, desipramine for NET, GBR12909 for DAT)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Scintillation counter and vials

Procedure:

  • Cell Culture: Culture the HEK293 cells expressing the respective monoamine transporters in appropriate media and conditions until they reach confluency.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of concentrations.

  • Assay: a. Seed the cells in a 96-well plate. b. Wash the cells with assay buffer. c. Pre-incubate the cells with the test compound or standard inhibitor at various concentrations for a specified time (e.g., 15 minutes) at 37°C. d. Add the radiolabeled neurotransmitter to each well and incubate for a short period (e.g., 10 minutes) at 37°C. e. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. f. Lyse the cells and transfer the lysate to scintillation vials.

  • Data Analysis: a. Measure the radioactivity in each vial using a scintillation counter. b. Calculate the percentage of inhibition of neurotransmitter re-uptake for each concentration of the test compound compared to the control (vehicle-treated) cells. c. Determine the IC₅₀ value of the test compound by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vitro NMDA Receptor Binding Assay

Objective: To assess the affinity of a test compound for the NMDA receptor.

Materials:

  • Rat brain cortical membranes

  • Radioligand (e.g., [³H]CGS-19755, a selective NMDA receptor antagonist)

  • Test compound

  • Standard NMDA receptor antagonist (e.g., CGS-19755)

  • Assay buffer (e.g., Tris-HCl buffer)

  • Glass fiber filters

  • Scintillation counter and vials

Procedure:

  • Membrane Preparation: Prepare crude synaptic membranes from rat cerebral cortex using standard differential centrifugation methods.

  • Compound Preparation: Prepare a stock solution of the test compound and serial dilutions.

  • Binding Assay: a. In a 96-well plate, add the rat cortical membranes, radioligand, and either the test compound, standard antagonist, or buffer (for total binding). b. For non-specific binding, add a high concentration of a non-labeled standard antagonist. c. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). d. Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. e. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Data Analysis: a. Place the filters in scintillation vials with scintillation fluid and measure the radioactivity. b. Calculate the specific binding by subtracting the non-specific binding from the total binding. c. Determine the percentage of inhibition of radioligand binding by the test compound. d. Calculate the IC₅₀ value and subsequently the Ki (inhibition constant) value for the test compound.

Mandatory Visualizations

monoamine_signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron tyrosine Tyrosine dopa DOPA tyrosine->dopa TH dopamine Dopamine dopa->dopamine DDC norepinephrine Norepinephrine dopamine->norepinephrine DBH vesicle Synaptic Vesicle dopamine->vesicle norepinephrine->vesicle tryptophan Tryptophan serotonin Serotonin tryptophan->serotonin TPH/AADC serotonin->vesicle synaptic_cleft vesicle->synaptic_cleft Neurotransmitter Release receptor Postsynaptic Receptors (Dopamine, Adrenergic, Serotonin) synaptic_cleft->receptor transporter Monoamine Transporters (DAT, NET, SERT) synaptic_cleft->transporter Re-uptake postsynaptic_neuron signaling Downstream Signaling receptor->signaling compound Piperidine-4-Carboxylic Acid Derivative compound->transporter Inhibition

Caption: Monoamine Neurotransmitter Signaling Pathway and the Site of Action for Piperidine-4-Carboxylic Acid Derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_optimization Lead Optimization synthesis Synthesis of Piperidine-4- Carboxylic Acid Derivatives characterization Structural Characterization (NMR, MS, Purity) synthesis->characterization binding_assay Receptor Binding Assays (e.g., NMDA, Monoamine Transporters) characterization->binding_assay functional_assay Functional Assays (e.g., Neurotransmitter Uptake Inhibition) binding_assay->functional_assay toxicity_assay In Vitro Toxicity (e.g., Cell Viability) functional_assay->toxicity_assay pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) toxicity_assay->pk_pd efficacy_models Efficacy in Animal Models (e.g., Depression, Seizure, Neurodegeneration) pk_pd->efficacy_models toxicology In Vivo Toxicology efficacy_models->toxicology sar Structure-Activity Relationship (SAR) Studies toxicology->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->synthesis Iterative Design

Caption: Generalized Experimental Workflow for the Development of Piperidine-4-Carboxylic Acid Derivatives for CNS Applications.

References

Application Notes and Protocols for 1-Cyclopentylpiperidine-4-carboxylic acid: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases has revealed no specific information on the use of 1-Cyclopentylpiperidine-4-carboxylic acid as a chemical probe.

Despite extensive searches for its biological targets, mechanism of action, and any associated quantitative data or experimental protocols, no relevant information could be found for the specified compound (CAS No. 147636-33-7).

The piperidine and piperidine-4-carboxylic acid scaffolds are prevalent in medicinal chemistry and are components of numerous biologically active molecules.[1][2][3][4][5] Derivatives of these core structures have been explored for a wide range of therapeutic targets. However, the specific derivative, this compound, does not appear to be a well-characterized compound in the public domain literature.

Consequently, the core requirements for this request, including:

  • Data Presentation: Summaries of quantitative data.

  • Experimental Protocols: Detailed methodologies for key experiments.

  • Visualization: Diagrams for signaling pathways or experimental workflows.

cannot be fulfilled due to the absence of foundational research on this particular molecule.

For researchers interested in the broader class of piperidine derivatives, numerous publications detail their synthesis and biological evaluation against various targets.[2][4][5] These resources may provide a starting point for investigating novel derivatives, but they do not contain specific data for this compound.

References

Application Notes and Protocols for the Crystallization of 1-Cyclopentylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the crystallization of 1-Cyclopentylpiperidine-4-carboxylic acid. The information is curated for researchers in pharmaceutical and chemical development to guide the purification and isolation of this compound in a crystalline form.

Application Notes

This compound possesses both a carboxylic acid group and a tertiary amine within a piperidine ring. This structure suggests that the molecule likely exists as a zwitterion, particularly in the solid state and in polar solvents. The presence of both acidic and basic centers can present unique challenges and opportunities for crystallization.

Key Considerations for Crystallization:

  • Zwitterionic Nature: Zwitterions can be highly polar and often exhibit strong intermolecular interactions, which can sometimes hinder crystallization. However, these interactions can also be leveraged to form well-ordered crystals. The pH of the solution is a critical parameter, as it will determine the ionization state of the molecule.

  • Solvent Selection: The choice of solvent is paramount. For zwitterionic compounds, polar protic solvents like alcohols (e.g., ethanol, methanol) or water are often good starting points for solubility. Anti-solvents, which are typically less polar (e.g., ethers, hydrocarbons), can be used to induce precipitation and crystallization. Mixed solvent systems, such as acetonitrile/methanol or ethanol/ether, have been shown to be effective for other piperidine derivatives.[1][2]

  • pH Adjustment: Adjusting the pH of the solution to the isoelectric point (pI) of the molecule can minimize its net charge and reduce its solubility, thereby promoting crystallization. This is a common technique for purifying amino acids and other zwitterionic compounds.[3]

  • Co-crystallization: If direct crystallization proves difficult, co-crystallization is a viable alternative. This technique involves crystallizing the target molecule with a second compound (a co-former) to form a new crystalline solid with different physicochemical properties. This can be particularly useful for transforming a zwitterion into a neutral co-crystal, which may have improved crystallization behavior.[4][5]

Experimental Protocols

The following are generalized protocols that can be adapted for the crystallization of this compound. Optimization of solvent systems, concentrations, temperatures, and cooling rates will be necessary to achieve the desired crystal form and purity.

1. Cooling Crystallization Protocol

This is a common technique where the compound is dissolved in a suitable solvent at an elevated temperature, and then the solution is slowly cooled to induce crystallization.

  • Step 1: Solvent Screening: In small vials, test the solubility of this compound in a range of solvents at room temperature and at an elevated temperature (e.g., boiling point). Ideal solvents will show poor solubility at room temperature and good solubility at the higher temperature.

  • Step 2: Dissolution: In an appropriately sized flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent. The solution should be near saturation.

  • Step 3: Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Step 4: Cooling: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, more well-defined crystals, insulate the flask to slow the cooling rate.

  • Step 5: Further Cooling: Once the solution has reached room temperature, it can be placed in an ice bath or refrigerator to maximize the yield of crystals.[6]

  • Step 6: Isolation and Drying: Collect the crystals by filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities. Dry the crystals under vacuum.

2. Antisolvent Crystallization Protocol

This method involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (antisolvent) in which the compound is insoluble to induce precipitation.

  • Step 1: Dissolution: Dissolve the this compound in a minimum amount of a "good" solvent (e.g., a polar solvent like methanol or ethanol) at room temperature.

  • Step 2: Antisolvent Addition: Slowly add an antisolvent (e.g., a less polar solvent like diethyl ether or hexane) to the solution with stirring until the solution becomes slightly turbid.

  • Step 3: Crystallization: Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to stand undisturbed. The slow diffusion of the antisolvent into the solution or slow evaporation of the more volatile solvent can lead to crystal growth.

  • Step 4: Isolation and Drying: Collect the crystals by filtration, wash with a mixture of the good solvent and antisolvent, and dry under vacuum.

3. pH Adjustment Crystallization Protocol

This technique is particularly useful for zwitterionic compounds and involves adjusting the pH of an aqueous solution to the isoelectric point to minimize solubility.

  • Step 1: Dissolution: Dissolve the this compound in an aqueous acidic solution (e.g., dilute HCl) or an aqueous basic solution (e.g., dilute NaOH).

  • Step 2: pH Adjustment: Slowly add a dilute base (if dissolved in acid) or a dilute acid (if dissolved in base) to the solution with stirring until the isoelectric point is reached. The pI will need to be determined experimentally, but it is the pH at which the compound precipitates most readily.

  • Step 3: Crystallization and Aging: Allow the precipitate to stand, which can sometimes lead to the formation of a more crystalline solid. This process is known as aging or digestion.

  • Step 4: Isolation and Drying: Collect the crystals by filtration, wash with deionized water, and dry under vacuum.

Data Presentation

Table 1: Potential Solvents for Crystallization of this compound

Solvent CategoryExamplesRole in CrystallizationRationale for Use with Zwitterions
Polar Protic Water, Methanol, EthanolGood Solvents (for dissolution)Can solvate the charged groups of the zwitterion through hydrogen bonding.
Polar Aprotic Acetonitrile, AcetoneComponent of Mixed Solvent SystemsCan modulate the polarity of the solvent system to control solubility.
Less Polar Diethyl ether, Ethyl acetate, TolueneAntisolvents (to induce precipitation)Reduces the solvating power of the solution for the polar zwitterion.
Mixed Solvents Acetonitrile/Methanol, Ethanol/EtherPrimary Crystallization MediumProvides a means to fine-tune the solubility and promote crystal growth.[1][2]

Visualization

Diagram 1: General Workflow for Crystallization Method Selection

CrystallizationWorkflow start Crude 1-Cyclopentylpiperidine- 4-carboxylic acid solubility_screening Solubility Screening (Various Solvents) start->solubility_screening good_solvent Good Solvent Found? solubility_screening->good_solvent cooling_xtal Cooling Crystallization good_solvent->cooling_xtal  Yes (Temp Dependent) antisolvent_xtal Antisolvent Crystallization good_solvent->antisolvent_xtal  Yes (Room Temp) water_soluble Water Soluble? good_solvent->water_soluble No pure_crystals Pure Crystalline Product cooling_xtal->pure_crystals antisolvent_xtal->pure_crystals pH_adjust_xtal pH Adjustment Crystallization pH_adjust_xtal->pure_crystals co_crystallization Consider Co-crystallization co_crystallization->pure_crystals water_soluble->pH_adjust_xtal Yes water_soluble->co_crystallization No

A decision-tree workflow for selecting a suitable crystallization method.

References

Application Notes and Protocols for In Vivo Experimental Design Using 1-Cyclopentylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently no publicly available data on the specific biological targets or in vivo effects of 1-Cyclopentylpiperidine-4-carboxylic acid. The following application notes and protocols are based on the hypothesis that this compound acts as a modulator of the sigma-1 receptor (σ1R), a plausible target given its structural features. These guidelines are intended to serve as a starting point for researchers and should be adapted based on empirical findings.

Introduction

This compound is a novel small molecule with potential for therapeutic intervention in central nervous system (CNS) disorders. Based on structural similarities to known CNS-active compounds, we hypothesize that it may exert its effects through the modulation of the sigma-1 receptor. The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in cellular stress responses, neuronal plasticity, and the pathophysiology of various neurological and psychiatric conditions.[1][2][3]

These application notes provide a framework for the in vivo investigation of this compound, focusing on its potential as a cognitive enhancer and anxiolytic/antidepressant agent.

Hypothesized Mechanism of Action: Sigma-1 Receptor Modulation

The sigma-1 receptor, upon activation by an agonist, is thought to dissociate from its binding partner, the chaperone protein BiP (Binding immunoglobulin Protein), and translocate to various cellular compartments to modulate the function of ion channels, receptors, and kinases.[1][4] This modulation can lead to a range of cellular effects, including the regulation of calcium signaling, reduction of oxidative stress, and enhancement of neuronal survival and plasticity, which are crucial for cognitive function and emotional regulation.[2][5][6]

Sigma1_Pathway cluster_ER Endoplasmic Reticulum cluster_MAM Mitochondria-Associated Membrane (MAM) cluster_Cytoplasm Cytoplasm cluster_Effector Downstream Effectors BiP BiP Sigma1R_inactive Sigma-1 Receptor (Inactive) Sigma1R_inactive->BiP Bound Sigma1R_active Sigma-1 Receptor (Active) Sigma1R_inactive->Sigma1R_active Conformational Change Ligand 1-Cyclopentylpiperidine- 4-carboxylic acid (Hypothesized Agonist) Ligand->Sigma1R_inactive Sigma1R_active->BiP IonChannels Ion Channels (e.g., K+, Ca2+) Sigma1R_active->IonChannels Modulates NMDAR NMDA Receptor Sigma1R_active->NMDAR Potentiates BDNF BDNF Signaling Sigma1R_active->BDNF Upregulates Passive_Avoidance_Workflow Start Start Acclimatization Acclimatize Mice (1 hour) Start->Acclimatization Drug_Admin Administer Vehicle/ Test Compound/Positive Control (i.p.) Acclimatization->Drug_Admin Scopolamine_Admin Administer Scopolamine (i.p.) Drug_Admin->Scopolamine_Admin 15 min Acquisition Acquisition Trial: Place in light compartment, foot shock in dark compartment Scopolamine_Admin->Acquisition 15 min Retention Retention Trial (24h later): Measure step-through latency Acquisition->Retention Data_Analysis Analyze and Compare Step-Through Latencies Retention->Data_Analysis End End Data_Analysis->End EPM_Workflow Start Start Acclimatization Acclimatize Rats (1 hour) Start->Acclimatization Drug_Admin Administer Vehicle/ Test Compound/Positive Control (p.o.) Acclimatization->Drug_Admin EPM_Test Elevated Plus Maze Test (5 min): Record time and entries in open/closed arms Drug_Admin->EPM_Test 60 min Data_Analysis Analyze and Compare Open Arm Parameters EPM_Test->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Computational Modeling of 1-Cyclopentylpiperidine-4-carboxylic acid Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Cyclopentylpiperidine-4-carboxylic acid is a novel small molecule with potential therapeutic applications. Understanding its interactions with biological macromolecules is crucial for elucidating its mechanism of action and for guiding further drug development efforts. Computational modeling provides a powerful and cost-effective approach to predict and analyze these interactions at an atomic level. These application notes provide a comprehensive set of protocols for the computational modeling of this compound, from initial structure preparation to detailed interaction analysis and binding free energy calculations.

I. Ligand and Target Preparation

A critical first step in any computational modeling study is the accurate preparation of both the ligand (this compound) and the target protein.

Protocol 1: Ligand Preparation

  • 2D Structure Generation: Draw the 2D structure of this compound using chemical drawing software such as ChemDraw or Marvin Sketch.

  • 3D Structure Generation: Convert the 2D structure to a 3D conformation. This can be done using programs like Open Babel or the builder tools within molecular modeling suites.

  • Energy Minimization: Perform an initial energy minimization of the 3D structure to obtain a low-energy conformation. This is typically done using a molecular mechanics force field (e.g., MMFF94).

  • Charge Calculation: Assign partial atomic charges to the ligand. Common methods include Gasteiger-Hückel or AM1-BCC.

  • File Format Conversion: Save the prepared ligand structure in a suitable format for docking and simulation, such as .mol2 or .pdbqt.

Protocol 2: Target Protein Preparation

  • Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB). If the structure is not available, homology modeling can be used to generate a model.

  • Pre-processing:

    • Remove all non-essential molecules, such as water, ions, and co-crystallized ligands.

    • Check for and repair any missing residues or atoms using tools like the Protein Preparation Wizard in Maestro (Schrödinger) or the repair tools in UCSF Chimera.

  • Protonation: Add hydrogen atoms to the protein structure, assigning the appropriate protonation states for titratable residues at a physiological pH (e.g., pH 7.4). This can be done using H++ or PROPKA.

  • Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes while keeping the backbone atoms fixed.

II. Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This is a fundamental step to generate a plausible binding pose for further analysis.

Protocol 3: Molecular Docking using AutoDock Vina

  • Prepare Input Files:

    • Convert the prepared protein and ligand files to the .pdbqt format using AutoDock Tools (ADT). This format includes atomic charges and atom type definitions.

  • Define the Binding Site:

    • Identify the binding pocket on the target protein. This can be based on the location of a co-crystallized ligand, predicted binding sites from servers like SiteHound or CASTp, or through blind docking where the entire protein surface is searched.

    • Define a grid box that encompasses the identified binding site. The size and center of the grid box are crucial parameters.

  • Configure Docking Parameters: Create a configuration file specifying the paths to the protein and ligand .pdbqt files, the grid box parameters, and the exhaustiveness of the search.

  • Run Docking Simulation: Execute the docking calculation using AutoDock Vina.

  • Analyze Results:

    • The results will include multiple binding poses ranked by their predicted binding affinity (in kcal/mol).

    • Visualize the top-ranked poses in the context of the protein's binding site using software like PyMOL or UCSF Chimera.

    • Analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) for the most plausible binding poses.

Data Presentation: Docking Results

ParameterValue
Software AutoDock Vina
Target Protein [Specify PDB ID or Model]
Ligand This compound
Grid Center (x, y, z) [e.g., 10.5, 22.3, -15.8]
Grid Size (Å) [e.g., 25 x 25 x 25]
Exhaustiveness [e.g., 16]
PoseBinding Affinity (kcal/mol)Key Interacting Residues
1-8.5TYR123, ASP150, PHE210
2-8.2TYR123, LYS145, ILE208
3-7.9HIS110, ASP150, TRP212
III. Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, allowing for a more detailed analysis of binding stability and interactions.

Protocol 4: MD Simulation of the Ligand-Protein Complex using GROMACS

  • System Preparation:

    • Use the best-ranked docked pose of the this compound-protein complex as the starting structure.

    • Place the complex in a simulation box of appropriate size and shape (e.g., cubic or dodecahedron).

    • Solvate the system with a chosen water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Force Field Parameterization:

    • Choose a suitable force field for the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF).

    • Generate topology and parameter files for the ligand using tools like Antechamber or CGenFF.

  • Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any bad contacts.

  • Equilibration:

    • Perform a short NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.

    • Perform a subsequent NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.

  • Production MD: Run the production MD simulation for a desired length of time (e.g., 100 ns). Save the trajectory and energy data at regular intervals.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Interaction Analysis: Analyze the persistence of hydrogen bonds and other key interactions over the course of the simulation.

    • Clustering Analysis: To identify representative conformations of the complex.

Data Presentation: MD Simulation Parameters

ParameterValue
Software GROMACS
Force Field AMBER99SB-ILDN (Protein), GAFF (Ligand)
Water Model TIP3P
Box Type Cubic
Simulation Time 100 ns
Temperature 300 K
Pressure 1 bar
Ensemble NPT
IV. Binding Free Energy Calculations

Binding free energy calculations provide a more accurate estimation of the binding affinity compared to docking scores by considering enthalpic and entropic contributions.

Protocol 5: MM/PBSA Binding Free Energy Calculation

  • Trajectory Extraction: Extract snapshots of the ligand-protein complex from the production MD trajectory.

  • Calculation of Energy Components: For each snapshot, calculate the following energy terms:

    • Molecular Mechanics (MM) Energy: The potential energy of the complex, protein, and ligand in the gas phase.

    • Polar Solvation Energy: Calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model.

    • Nonpolar Solvation Energy: Typically estimated from the solvent-accessible surface area (SASA).

  • Calculation of Binding Free Energy: The binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = ΔE_MM + ΔG_solv - TΔS Where:

    • ΔE_MM = E_complex - (E_protein + E_ligand)

    • ΔG_solv = ΔG_polar + ΔG_nonpolar

    • TΔS is the entropic contribution, which can be estimated using methods like normal mode analysis (though often omitted due to high computational cost and potential for large errors).

  • Averaging: Average the calculated binding free energies over all the snapshots.

Data Presentation: Binding Free Energy Results (MM/PBSA)

Energy ComponentAverage Value (kcal/mol)Standard Deviation
ΔE_MM -50.24.5
ΔG_polar 35.83.2
ΔG_nonpolar -12.51.1
ΔG_bind (MM/PBSA) -26.95.3

Visualizations

Experimental_Workflow cluster_prep I. Preparation cluster_docking II. Initial Prediction cluster_md III. Dynamic Refinement cluster_energy IV. Affinity Estimation Ligand_Prep Ligand Preparation (this compound) Docking Molecular Docking (Generate Binding Pose) Ligand_Prep->Docking Target_Prep Target Protein Preparation Target_Prep->Docking MD_Sim Molecular Dynamics Simulation (Assess Stability) Docking->MD_Sim Best Pose BFE_Calc Binding Free Energy Calculation (MM/PBSA or FEP) MD_Sim->BFE_Calc Trajectory Signaling_Pathway_Example Ligand 1-Cyclopentylpiperidine- 4-carboxylic acid Receptor Target Receptor (e.g., GPCR) Ligand->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Cyclopentylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 1-Cyclopentylpiperidine-4-carboxylic acid. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two primary and effective synthetic routes for the preparation of this compound:

  • Direct N-Alkylation: This method involves the reaction of a piperidine-4-carboxylic acid derivative (such as an ester, like ethyl isonipecotate) with a cyclopentyl halide (e.g., cyclopentyl bromide) in the presence of a base.

  • Reductive Amination: This route consists of reacting a piperidine-4-carboxylic acid derivative with cyclopentanone in the presence of a reducing agent.

Q2: I am getting a low yield in my direct N-alkylation reaction. What are the common causes?

A2: Low yields in direct N-alkylation can stem from several factors:

  • Inadequate Base: The reaction generates hydrohalic acid (HBr or HCl), which can protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction. The use of a suitable base is crucial to neutralize this acid.

  • Over-alkylation: The desired product, a tertiary amine, can be further alkylated by the cyclopentyl halide to form a quaternary ammonium salt, especially if an excess of the alkylating agent is used or if it is added too quickly.

  • Poor Solubility: The starting materials or the base may have poor solubility in the chosen solvent, leading to a slow or incomplete reaction.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate, but excessively high temperatures can lead to side reactions and decomposition.

Q3: Which reducing agent is best for the reductive amination synthesis of this compound?

A3: The choice of reducing agent is critical for a successful reductive amination. Milder reducing agents are generally preferred as they selectively reduce the intermediate iminium ion without reducing the starting cyclopentanone. Commonly used reducing agents include:

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): Often the reagent of choice due to its mildness and effectiveness in a one-pot reaction.

  • Sodium cyanoborohydride (NaBH₃CN): Another mild reducing agent, but it can release toxic cyanide gas, so proper handling and quenching procedures are necessary.

  • Sodium borohydride (NaBH₄): A stronger reducing agent that can also reduce the starting ketone. It is typically used in a two-step process where the iminium ion is pre-formed before the addition of the reducing agent.

Q4: How can I purify the final this compound product?

A4: The purification of the final product, which is an amino acid, can often be achieved by adjusting the pH of the aqueous solution. The product is typically least soluble at its isoelectric point. Therefore, careful addition of an acid or base to the reaction mixture or an aqueous solution of the crude product can induce precipitation. The resulting solid can then be collected by filtration and washed with a suitable solvent. For higher purity, recrystallization or column chromatography on silica gel or reverse-phase media may be employed.

Troubleshooting Guides

Issue 1: Low Yield in Direct N-Alkylation
Symptom Possible Cause Suggested Solution
Reaction stalls; starting material remains.Acidification of the reaction mixture by the generated HBr/HCl.Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) to the reaction mixture to neutralize the acid.
Formation of a significant amount of a highly polar byproduct.Over-alkylation leading to a quaternary ammonium salt.Add the cyclopentyl bromide slowly to the reaction mixture to maintain a low concentration. Use a stoichiometric amount or a slight excess of the alkylating agent.
Reaction is very slow or incomplete.Poor solubility of reagents.Choose a solvent in which all reactants are soluble, such as dimethylformamide (DMF) or acetonitrile (ACN). Heating the reaction may also improve solubility and reaction rate.
Issue 2: Reductive Amination Fails or Gives Low Yield
Symptom Possible Cause Suggested Solution
Only the starting ketone is recovered, or cyclopentanol is isolated.The reducing agent is too strong and preferentially reduces the ketone.Use a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).
Reaction is slow and incomplete.Inefficient formation of the iminium ion intermediate.The reaction is often acid-catalyzed. Add a small amount of a weak acid like acetic acid to facilitate the formation of the iminium ion.
A complex mixture of products is obtained.Side reactions such as self-condensation of cyclopentanone.Ensure the reaction is run under optimal temperature and concentration conditions. A one-pot procedure with a mild reducing agent can minimize side reactions.

Data Presentation

Table 1: Comparison of Bases for Direct N-Alkylation of Ethyl Isonipecotate with Cyclopentyl Bromide
Base Solvent Temperature (°C) Reaction Time (h) Reported Yield (%)
K₂CO₃DMF8012~75-85
DIPEAACNReflux16~70-80
Et₃NACNReflux24~50-60

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Table 2: Comparison of Reducing Agents for the Reductive Amination of Cyclopentanone with Ethyl Isonipecotate
Reducing Agent Solvent Additive Reaction Type Reported Yield (%)
NaBH(OAc)₃DichloromethaneAcetic AcidOne-pot~80-90
NaBH₃CNMethanolAcetic AcidOne-pot~75-85
NaBH₄MethanolNoneTwo-step~60-70

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Direct N-Alkylation of Ethyl Isonipecotate
  • To a solution of ethyl isonipecotate (1 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (2 equivalents).

  • Stir the suspension at room temperature for 15 minutes.

  • Add cyclopentyl bromide (1.2 equivalents) dropwise to the mixture.

  • Heat the reaction mixture to 80°C and stir for 12 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 1-cyclopentylpiperidine-4-carboxylate.

  • For the free acid, hydrolyze the resulting ester using standard procedures (e.g., with NaOH in a mixture of water and an alcohol), followed by acidification to the isoelectric point to precipitate the product.

Protocol 2: Reductive Amination of Cyclopentanone with Ethyl Isonipecotate
  • To a solution of ethyl isonipecotate (1 equivalent) and cyclopentanone (1.2 equivalents) in dichloromethane, add acetic acid (1.1 equivalents).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 1-cyclopentylpiperidine-4-carboxylate.

  • Hydrolyze the ester to the carboxylic acid as described in Protocol 1.

Mandatory Visualizations

Synthesis_Pathways cluster_alkylation Direct N-Alkylation cluster_amination Reductive Amination Piperidine-4-carboxylate Piperidine-4-carboxylate Product_A 1-Cyclopentylpiperidine-4-carboxylate Piperidine-4-carboxylate->Product_A N-Alkylation Cyclopentyl Bromide Cyclopentyl Bromide Cyclopentyl Bromide->Product_A Base Base Base->Product_A Piperidine-4-carboxylate_B Piperidine-4-carboxylate Iminium Ion Iminium Ion Piperidine-4-carboxylate_B->Iminium Ion Condensation Cyclopentanone Cyclopentanone Cyclopentanone->Iminium Ion Reducing Agent Reducing Agent Product_B 1-Cyclopentylpiperidine-4-carboxylate Reducing Agent->Product_B Iminium Ion->Product_B Reduction Troubleshooting_Alkylation Start Low Yield in Direct N-Alkylation Check_Base Is a base being used? Start->Check_Base Add_Base Add K₂CO₃ or DIPEA Check_Base->Add_Base No Check_Overalkylation Is there a polar byproduct? Check_Base->Check_Overalkylation Yes Add_Base->Check_Overalkylation Slow_Addition Add alkylating agent slowly Check_Overalkylation->Slow_Addition Yes Check_Solubility Are all reagents dissolved? Check_Overalkylation->Check_Solubility No Slow_Addition->Check_Solubility Change_Solvent Use DMF or ACN, consider heating Check_Solubility->Change_Solvent No End Yield Optimized Check_Solubility->End Yes Change_Solvent->End Troubleshooting_Amination Start_RA Low Yield in Reductive Amination Check_Ketone_Reduction Is cyclopentanol the main product? Start_RA->Check_Ketone_Reduction Milder_Reductant Use NaBH(OAc)₃ or NaBH₃CN Check_Ketone_Reduction->Milder_Reductant Yes Check_Iminium_Formation Is the reaction slow/incomplete? Check_Ketone_Reduction->Check_Iminium_Formation No Milder_Reductant->Check_Iminium_Formation Add_Acid Add catalytic acetic acid Check_Iminium_Formation->Add_Acid Yes End_RA Yield Optimized Check_Iminium_Formation->End_RA No Add_Acid->End_RA

Technical Support Center: Purification of 1-Cyclopentylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-Cyclopentylpiperidine-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of this compound?

A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. Depending on the synthetic route, potential byproducts might consist of incompletely hydrolyzed intermediates (e.g., esters or nitriles) or products of over-alkylation.

Q2: How can I effectively remove inorganic salts from my product?

A2: Inorganic salts can typically be removed by dissolving the crude product in a minimum amount of a suitable organic solvent in which the desired compound is soluble but the salts are not, followed by filtration. Alternatively, if the product is soluble in an organic solvent immiscible with water, an aqueous wash can be performed during an extraction workflow.

Q3: What is the best general approach for purifying this compound?

A3: A combination of techniques is often most effective. A typical workflow involves an initial acid-base extraction to isolate the acidic product from neutral and basic impurities, followed by recrystallization to achieve high purity. For very challenging purifications, column chromatography may be necessary.

Q4: My purified this compound has a yellowish tint. What could be the cause and how can I remove it?

A4: A yellow impurity often suggests the presence of an oxidation product.[1] Treatment with activated carbon during the recrystallization process can often effectively remove colored impurities.

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization
Possible Cause Troubleshooting Step
The compound is too soluble in the chosen solvent.Select a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[2]
Too much solvent was used.Use the minimum amount of hot solvent required to fully dissolve the crude product.
The cooling process was too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.
The product is precipitating as an oil ("oiling out").Try using a different recrystallization solvent or a solvent mixture. Adding a small amount of a co-solvent where the compound is less soluble can sometimes induce crystallization. Ensure the crude material is sufficiently pure before recrystallization.
Issue 2: Product Fails to Crystallize
Possible Cause Troubleshooting Step
The solution is not supersaturated.Concentrate the solution by evaporating some of the solvent.
The presence of significant impurities is inhibiting crystallization.Subject the crude product to a preliminary purification step, such as an acid-base extraction or a quick filtration through a silica plug.
Lack of nucleation sites.Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the pure compound if available.
Issue 3: Ineffective Purification by Column Chromatography

| Possible Cause | Troubleshooting Step | | Incorrect mobile phase polarity. | Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation. The target compound should have an Rf value of approximately 0.3-0.4. | | The compound is streaking on the column. | The zwitterionic nature of the amino acid can cause streaking on silica gel. Try adding a small percentage of a modifier to the mobile phase, such as acetic acid or formic acid, to suppress the ionization of the carboxylic acid group. | | Co-elution of impurities. | A different stationary phase, such as alumina or a C18 reversed-phase silica, may provide better separation.[3] |

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral and basic impurities.

  • Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The this compound will be deprotonated and move into the aqueous layer.

  • Separate the aqueous layer. Wash it with a fresh portion of the organic solvent to remove any remaining neutral or basic impurities.

  • Acidify the aqueous layer to a pH of approximately 5-6 with a 1M HCl solution while stirring in an ice bath.[3] The product should precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold deionized water.

  • Dry the purified product under vacuum.

Protocol 2: Recrystallization

This protocol is for further purifying the product obtained from extraction or synthesis.

  • Select an appropriate solvent or solvent system. Based on the structure, polar protic solvents like ethanol, methanol, or water, or mixtures thereof, are likely candidates.[2]

  • In a flask, add the crude this compound.

  • Add a minimal amount of the chosen solvent.

  • Heat the mixture with stirring until the solid completely dissolves.

  • If colored impurities are present, add a small amount of activated carbon and heat for a few more minutes.

  • Hot-filter the solution to remove the activated carbon or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Data Presentation

Table 1: Solubility of Piperidine Carboxylic Acids in Common Solvents

SolventPolarityBoiling Point (°C)Suitability for Recrystallization
WaterHigh100Good (moderate solubility, increases with heat)[2]
MethanolHigh65Good (often soluble, can be used in a co-solvent system)[2]
EthanolHigh78Good (similar to methanol)[2]
IsopropanolMedium82Potentially good, may require heating.
Ethyl AcetateMedium77Likely a poor solvent for the zwitterionic form, but useful for extraction.
HexaneLow69Likely insoluble, can be used as an anti-solvent.

Visualizations

Purification_Workflow crude Crude Product extraction Acid-Base Extraction crude->extraction Initial Cleanup recrystallization Recrystallization extraction->recrystallization Further Purification chromatography Column Chromatography (Optional) extraction->chromatography If impurities persist pure Pure Product recrystallization->pure High Purity chromatography->pure Highest Purity

Caption: General purification workflow for this compound.

Acid_Base_Extraction cluster_0 Separatory Funnel cluster_1 Precipitation A Crude Product in Organic Solvent B Add NaHCO3 (aq) A->B C Shake and Separate B->C D Organic Layer (Neutral/Basic Impurities) C->D E Aqueous Layer (Product Salt) C->E F Acidify Aqueous Layer with HCl E->F G Precipitation of Pure Product F->G H Filter and Dry G->H

Caption: Workflow for purification via acid-base extraction.

References

Technical Support Center: Synthesis of 1-Cyclopentylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Cyclopentylpiperidine-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent synthetic strategies are:

  • Reductive Amination: This typically involves the reaction of a piperidine-4-carboxylic acid ester, such as ethyl isonipecotate, with cyclopentanone in the presence of a reducing agent. This is a widely used method in green chemistry as it can often be performed as a one-pot reaction under mild conditions.[1]

  • N-Alkylation: This route involves the reaction of a piperidine-4-carboxylic acid derivative with a cyclopentyl halide (e.g., cyclopentyl bromide) in the presence of a base.

Both routes are followed by a final hydrolysis step to convert the ester intermediate to the desired carboxylic acid.

Q2: I am seeing an unexpected mass in my crude product's mass spectrum. What could it be?

A2: Unexpected masses can correspond to several common byproducts. Depending on your synthetic route, consider the following possibilities:

  • Reductive Amination Route:

    • Unreacted Starting Materials: Ethyl isonipecotate and cyclopentanone.

    • Over-alkylation Product: Bis(1-(4-carboxyethyl)piperidinyl)cyclopentane.

    • Reduced Ketone: Cyclopentanol.

  • N-Alkylation Route:

    • Unreacted Starting Materials: Ethyl isonipecotate and cyclopentyl bromide.

    • Quaternary Ammonium Salt: 1,1-Dicyclopentylpiperidinium-4-carboxylate bromide.

  • From Hydrolysis Step:

    • Incomplete Hydrolysis: Residual ethyl 1-cyclopentylpiperidine-4-carboxylate.

Refer to the troubleshooting guides below for more details on identifying and mitigating these byproducts.

Q3: My overall yield is very low. What are the critical steps to optimize?

A3: Low yields can stem from several factors throughout the synthesis:

  • Inefficient Reductive Amination/Alkylation: Ensure your reagents are pure and dry, the reaction temperature is optimal, and the molar ratios of reactants are correct. The choice of reducing agent (for reductive amination) or base (for N-alkylation) is also critical.

  • Difficult Product Isolation: The product and some byproducts may have similar polarities, making purification by extraction or chromatography challenging.

  • Incomplete Hydrolysis: The final ester hydrolysis step can be reversible if performed under acidic conditions.[2] Using a base like sodium hydroxide for saponification drives the reaction to completion.

Troubleshooting Guides

Route 1: Reductive Amination

This guide focuses on the synthesis of this compound via the reductive amination of ethyl isonipecotate with cyclopentanone, followed by hydrolysis.

Experimental Protocol: Reductive Amination

  • To a solution of ethyl isonipecotate (1 eq.) and cyclopentanone (1.1 eq.) in a suitable solvent (e.g., methanol, dichloromethane), add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude ethyl 1-cyclopentylpiperidine-4-carboxylate.

  • Hydrolyze the crude ester using aqueous sodium hydroxide, followed by acidification to precipitate the final product.

Potential Issues and Solutions

Observed Issue Potential Cause Suggested Solution
Low conversion of starting materials Inactive reducing agent.Use a freshly opened bottle of the reducing agent.
Sub-optimal reaction temperature.Try running the reaction at a slightly elevated temperature (e.g., 40 °C).
Presence of a significant amount of cyclopentanol The reducing agent is reducing the ketone faster than the imine.Use a milder reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride.
Formation of a higher molecular weight byproduct Reaction of the product with another molecule of cyclopentanone and ethyl isonipecotate.Use a slight excess of the piperidine starting material relative to the ketone.
Difficulty in isolating the product after hydrolysis The product is a zwitterion and may be soluble in the aqueous layer.Adjust the pH of the aqueous layer to the isoelectric point of the amino acid to minimize its solubility before extraction or filtration.

Common Byproducts in Reductive Amination

Byproduct Structure Identification Mitigation
Unreacted Ethyl IsonipecotateGC-MS, NMRIncrease reaction time or temperature. Ensure the activity of the reducing agent.
CyclopentanolGC-MS, NMRUse a more selective reducing agent like NaBH(OAc)₃.
N,N-dicyclopentylpiperidine derivativeLC-MS, NMRThis is analogous to the formation of N,N-dicyclopentylamine in the reductive amination of cyclopentanone with ammonia.[1] Use a stoichiometric amount of cyclopentanone.

Reaction Pathway and Side Reactions

G A Ethyl Isonipecotate C Imine Intermediate A->C + Cyclopentanone B Cyclopentanone B->C F Cyclopentanol (Byproduct) B->F + [H] (Side Reaction) D Ethyl 1-Cyclopentylpiperidine-4-carboxylate (Product Ester) C->D + [H] E This compound (Final Product) D->E Hydrolysis G Over-alkylation Byproduct D->G + Imine Intermediate (Side Reaction) G start Low Yield or Impure Product check_sm Check for unreacted starting materials (TLC, GC-MS) start->check_sm check_overalk Check for over-alkylation (LC-MS) start->check_overalk check_hydrolysis Check for incomplete hydrolysis (TLC, HPLC) start->check_hydrolysis increase_cond Increase reaction time/temperature or use a stronger base check_sm->increase_cond Starting material present purification Optimize purification (e.g., column chromatography, recrystallization) increase_cond->purification adjust_ratio Use excess amine and add alkylating agent slowly check_overalk->adjust_ratio Over-alkylation detected adjust_ratio->purification optimize_hydrolysis Use stronger base (e.g., NaOH) and ensure sufficient reaction time check_hydrolysis->optimize_hydrolysis Ester present optimize_hydrolysis->purification

References

Technical Support Center: Improving the Solubility of 1-Cyclopentylpiperidine-4-carboxylic Acid for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of 1-Cyclopentylpiperidine-4-carboxylic acid for use in bioassays.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in solubilizing this compound?

A1: this compound possesses both a carboxylic acid and a tertiary amine (piperidine ring), making its solubility highly dependent on pH.[1] At its isoelectric point, the compound will have minimal solubility. Challenges in solubilization often arise from using a buffer at a pH close to this isoelectric point or when trying to achieve high concentrations in aqueous media for bioassays.

Q2: What is the first step I should take to improve the solubility of this compound?

A2: The initial and most critical step is to adjust the pH of your solvent or buffer. Since the compound has both acidic and basic functional groups, its solubility will be significantly influenced by the pH of the solution.[1][2] For a compound with a carboxylic acid, increasing the pH above its pKa will deprotonate the acid, forming a more soluble carboxylate salt. Conversely, lowering the pH below the pKa of the piperidine nitrogen will protonate it, forming a more soluble ammonium salt.

Q3: Can I use organic co-solvents to improve solubility?

A3: Yes, using a water-miscible organic co-solvent is a common and effective strategy.[3][4] Co-solvents can disrupt the hydrogen bonding network of water, reducing its polarity and making it a more favorable solvent for less polar compounds.[4] However, it is crucial to ensure the chosen co-solvent and its final concentration are compatible with your specific bioassay, as some co-solvents can affect protein function or cell viability.[3]

Q4: What are cyclodextrins and can they help with solubility?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[5][6] They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic portions of the guest molecule and increasing its apparent aqueous solubility.[7][8][9] This is a widely used technique in pharmaceutical formulations to enhance drug delivery and bioavailability.[5]

Q5: What is a solid dispersion and is it suitable for this compound?

A5: A solid dispersion is a system where a poorly soluble drug is dispersed in a highly soluble solid carrier.[10][11][12] This technique enhances the dissolution rate and solubility by reducing the particle size of the drug to a molecular level and improving its wettability.[11][13] Common methods for preparing solid dispersions include solvent evaporation and melting (fusion).[12][14] This can be a suitable method if other approaches do not provide the desired solubility.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Compound precipitates out of solution upon addition to aqueous buffer. The pH of the buffer is close to the isoelectric point of the compound. The final concentration of the compound exceeds its solubility limit in the buffer.1. Adjust pH: Prepare a stock solution in a suitable organic solvent (e.g., DMSO) and dilute it into a buffer with a pH that is at least 1-2 units away from the predicted pKa values of the carboxylic acid and the piperidine nitrogen. For this compound, try a buffer with a pH > 8 or pH < 4. 2. Lower Final Concentration: Reduce the final concentration of the compound in the bioassay.
High concentration of organic co-solvent is affecting the bioassay. The co-solvent is interfering with the biological system (e.g., enzyme activity, cell viability).1. Test Co-solvent Tolerance: Determine the maximum concentration of the co-solvent that your bioassay can tolerate without significant effects. 2. Explore Alternative Co-solvents: Test different biocompatible co-solvents such as ethanol, polyethylene glycol (PEG), or propylene glycol.[15] 3. Use a Combination Approach: Combine a lower, tolerated concentration of co-solvent with another solubilization method like pH adjustment or cyclodextrin complexation.
pH adjustment is not a viable option for my specific bioassay. The required pH for solubility is outside the optimal pH range for the biological assay.1. Cyclodextrin Complexation: Formulate the compound with a suitable cyclodextrin (e.g., HP-β-CD, SBE-β-CD) to enhance solubility at the desired pH.[6][8] 2. Solid Dispersion: Prepare a solid dispersion of the compound with a water-soluble carrier.[10][11]
The compound is difficult to dissolve even in organic solvents. The compound may exist in a stable crystalline form with high lattice energy.1. Use a Stronger Solvent: Attempt to dissolve the compound in a stronger polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), ensuring it is compatible with your downstream application. 2. Sonication and Heating: Gently sonicate or warm the solution to aid dissolution. Always check the thermal stability of your compound first.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment
  • Determine the pKa: If not known, estimate the pKa of the carboxylic acid (typically around 4-5) and the piperidine nitrogen (typically around 9-10).

  • Prepare Buffers: Prepare a series of buffers with pH values ranging from 3 to 10 (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, and borate buffer for basic pH).

  • Prepare a Concentrated Stock Solution: Dissolve a known amount of this compound in a minimal amount of a suitable organic solvent like DMSO to create a high-concentration stock solution (e.g., 100 mM).[16]

  • Serial Dilution: Serially dilute the stock solution into each of the prepared buffers to a desired final concentration.

  • Observation: Visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour, 24 hours) at the desired experimental temperature.

  • Quantification (Optional): To quantify solubility, prepare saturated solutions in each buffer, centrifuge to pellet undissolved compound, and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Solubilization using Co-solvents
  • Select Co-solvents: Choose a panel of water-miscible organic co-solvents that are generally well-tolerated in bioassays, such as DMSO, ethanol, and PEG 400.[4][15]

  • Prepare Stock Solution: Prepare a high-concentration stock solution of the compound in 100% of each selected co-solvent.

  • Determine Assay Tolerance: In a separate experiment, determine the highest concentration of each co-solvent that does not significantly impact your bioassay's performance (e.g., less than 10% inhibition of enzyme activity or reduction in cell viability).

  • Prepare Co-solvent/Buffer Mixtures: Prepare your bioassay buffer containing the pre-determined tolerable concentration of each co-solvent.

  • Test Solubility: Add the compound from the 100% co-solvent stock solution to the co-solvent/buffer mixture to the desired final concentration.

  • Observe and Quantify: Monitor for precipitation and, if necessary, quantify the solubility as described in Protocol 1.

Protocol 3: Solubility Enhancement with Cyclodextrins
  • Select Cyclodextrin: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their good solubility and safety profiles.[6]

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of the chosen cyclodextrin at various concentrations (e.g., 1%, 5%, 10% w/v) in your bioassay buffer.

  • Method 1: Kneading Method

    • Place a known amount of the compound in a mortar.

    • Add a small amount of the cyclodextrin solution to form a paste.

    • Knead the paste for 30-60 minutes.

    • Gradually add the remaining cyclodextrin solution while continuing to knead.

    • The resulting solution contains the inclusion complex.

  • Method 2: Co-solvent Evaporation Method

    • Dissolve both the compound and the cyclodextrin in a suitable volatile organic solvent (e.g., ethanol).

    • Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to form a thin film.

    • Reconstitute the film in your bioassay buffer.

  • Assess Solubility: Determine the concentration of the dissolved compound in the cyclodextrin formulations using an appropriate analytical method.

Data Presentation

Table 1: Solubility of this compound at Different pH Values

Buffer pHVisual Observation (at 1 mg/mL)Quantitative Solubility (µg/mL)
3.0Clear SolutionData to be filled by user
4.0Slight HazeData to be filled by user
5.0PrecipitateData to be filled by user
6.0PrecipitateData to be filled by user
7.0Slight HazeData to be filled by user
8.0Clear SolutionData to be filled by user
9.0Clear SolutionData to be filled by user

Table 2: Effect of Co-solvents on the Apparent Solubility of this compound in pH 7.4 Buffer

Co-solvent (at 5% v/v)Visual Observation (at 1 mg/mL)Quantitative Solubility (µg/mL)
NonePrecipitateData to be filled by user
DMSOClear SolutionData to be filled by user
EthanolSlight HazeData to be filled by user
PEG 400Clear SolutionData to be filled by user

Table 3: Enhancement of Apparent Solubility with Cyclodextrins in pH 7.4 Buffer

Cyclodextrin (at 5% w/v)Visual Observation (at 1 mg/mL)Quantitative Solubility (µg/mL)
NonePrecipitateData to be filled by user
HP-β-CDClear SolutionData to be filled by user
SBE-β-CDClear SolutionData to be filled by user

Visualizations

Solubility_Troubleshooting_Workflow start Start: Poor Solubility of This compound check_ph Is the bioassay pH flexible? start->check_ph adjust_ph Adjust buffer pH (pH > 8 or pH < 4) check_ph->adjust_ph Yes check_cosolvent Is a co-solvent compatible with the bioassay? check_ph->check_cosolvent No ph_success Solubility Improved adjust_ph->ph_success ph_fail Solubility Not Sufficient adjust_ph->ph_fail ph_fail->check_cosolvent add_cosolvent Add tolerated concentration of a co-solvent (e.g., DMSO, PEG 400) check_cosolvent->add_cosolvent Yes use_cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) check_cosolvent->use_cyclodextrin No cosolvent_success Solubility Improved add_cosolvent->cosolvent_success cosolvent_fail Solubility Not Sufficient add_cosolvent->cosolvent_fail cosolvent_fail->use_cyclodextrin cyclodextrin_success Solubility Improved use_cyclodextrin->cyclodextrin_success consider_sdd Consider Solid Dispersion Formulation use_cyclodextrin->consider_sdd If still insufficient

Caption: A workflow for troubleshooting poor solubility.

pH_Effect_on_Solubility cluster_low_ph Low pH (e.g., < 4) cluster_isolectric Isoelectric Point (pI) cluster_high_ph High pH (e.g., > 8) low_ph_form Protonated Form (Piperidinium Salt) [R-NH2+]-COOH low_ph_sol High Solubility low_ph_form->low_ph_sol Favors Dissolution zwitterion Zwitterionic Form [R-NH+]-COO- low_ph_sol->zwitterion Increasing pH low_sol Low Solubility (Precipitation Risk) zwitterion->low_sol Leads to high_ph_sol High Solubility zwitterion->high_ph_sol Increasing pH high_ph_form Deprotonated Form (Carboxylate Salt) R-N-[COO-] high_ph_form->high_ph_sol Favors Dissolution

Caption: The effect of pH on the solubility of the compound.

References

Stability issues of 1-Cyclopentylpiperidine-4-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Cyclopentylpiperidine-4-carboxylic acid in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. As a molecule containing both a tertiary amine (piperidine ring) and a carboxylic acid, it is susceptible to degradation pathways common to both functional groups.

Q2: What are the potential degradation pathways for this compound?

Potential degradation pathways include:

  • Oxidation: The tertiary amine of the piperidine ring can be susceptible to oxidation, forming N-oxides.

  • Decarboxylation: While generally stable, carboxylic acids can undergo decarboxylation under certain stress conditions like high heat.

  • Ring Opening: Extreme pH and high temperatures might lead to the opening of the piperidine ring.

  • Photodegradation: Exposure to UV or visible light can induce degradation, the extent of which depends on the chromophores in the molecule and the presence of photosensitizers.

Q3: What are the recommended storage conditions for solutions of this compound?

To ensure maximum stability, solutions should be:

  • Stored at low temperatures (2-8 °C or frozen).

  • Protected from light by using amber vials or by wrapping the container in aluminum foil.

  • Maintained at a pH where the compound is most stable, which would need to be determined experimentally but is generally expected to be in the slightly acidic to neutral range.

  • Purged with an inert gas like nitrogen or argon to minimize oxidative degradation, especially for long-term storage.

Troubleshooting Guide

This guide addresses common stability issues encountered during experiments with this compound.

Issue Potential Cause Recommended Action
Loss of compound potency over a short period in solution. pH-mediated hydrolysis or degradation. The stability of the compound can be highly dependent on the pH of the solution.Conduct a pH stability profile to determine the optimal pH range for storage and experimental use. Buffer the solution accordingly.
Oxidative degradation. The piperidine nitrogen is susceptible to oxidation.Degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon). Consider adding antioxidants if compatible with the experimental setup.
Photodegradation. Exposure to ambient or UV light can cause degradation.Prepare and handle solutions in a dark room or under amber light. Store solutions in light-protecting containers.
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC). Formation of degradation products. The compound is degrading under the experimental or storage conditions.Perform forced degradation studies to purposefully generate and identify potential degradation products.[1][2][3] This will help in developing a stability-indicating analytical method.
Interaction with excipients or other solution components. Investigate potential incompatibilities between the compound and other components in the formulation.
Precipitation of the compound from solution. Poor solubility at the storage temperature or pH. The solubility of the zwitterionic compound is likely pH-dependent.Determine the solubility of the compound at different pH values and temperatures. Adjust the formulation or storage conditions to maintain solubility.
Formation of an insoluble salt or complex. Analyze the precipitate to identify its composition. Avoid using counter-ions or other substances that may form insoluble salts.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[1][2]

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the stock solution to the following conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a defined period.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products. Aim for 5-20% degradation for optimal results.[3]

Protocol 2: pH-Stability Profile

Objective: To determine the pH range where this compound exhibits maximum stability.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, 12).

  • Sample Preparation: Add a known amount of the compound's stock solution to each buffer to a final concentration suitable for analysis.

  • Incubation: Incubate the buffered solutions at a constant temperature (e.g., 40°C or 50°C) to accelerate degradation.

  • Time-Point Analysis: Withdraw aliquots from each solution at various time points (e.g., 0, 6, 12, 24, 48 hours) and analyze them using a validated HPLC method.

  • Data Analysis: Plot the logarithm of the remaining concentration of the compound against time for each pH. The degradation rate constant (k) can be determined from the slope of the line. The pH of maximum stability will correspond to the lowest degradation rate.

Visualizations

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to thermal Thermal (60°C) stock->thermal Expose to photo Photolytic (ICH guidelines) stock->photo Expose to hplc HPLC Analysis acid->hplc Analyze base->hplc Analyze oxidation->hplc Analyze thermal->hplc Analyze photo->hplc Analyze data Data Evaluation (Compare to Control) hplc->data

Caption: Workflow for a forced degradation study.

pH_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis buffers Prepare Buffers (pH 2, 4, 7, 9, 12) samples Prepare Buffered Solutions of Compound buffers->samples incubate Incubate at Constant Temperature (e.g., 50°C) samples->incubate sampling Withdraw Aliquots at Time Points incubate->sampling hplc HPLC Analysis sampling->hplc data Determine Degradation Rate at each pH hplc->data

Caption: Workflow for determining a pH-stability profile.

Logical_Troubleshooting cluster_causes Potential Causes cluster_actions Corrective Actions issue Stability Issue Observed (e.g., Potency Loss, New Peaks) ph Incorrect pH issue->ph oxidation Oxidation issue->oxidation light Photodegradation issue->light temperature High Temperature issue->temperature ph_study Conduct pH-Stability Study ph->ph_study inert Use Inert Atmosphere oxidation->inert protect Protect from Light light->protect store_cold Store at Low Temperature temperature->store_cold

Caption: Logical approach to troubleshooting stability issues.

References

Troubleshooting guide for 1-Cyclopentylpiperidine-4-carboxylic acid experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1-Cyclopentylpiperidine-4-carboxylic acid

Welcome to the technical support center for experiments involving this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the N-alkylation of a piperidine-4-carboxylic acid ester (e.g., methyl or ethyl isonipecotate) with a cyclopentyl halide, such as cyclopentyl bromide. This is typically followed by the hydrolysis of the ester to yield the final carboxylic acid. Direct alkylation of the unprotected acid is possible but can lead to lower yields and side reactions like O-alkylation.[1]

Q2: My N-alkylation reaction is showing low to no conversion. What are the common causes?

A2: Low conversion can stem from several factors:

  • Insufficient Base: A base (e.g., K₂CO₃, Na₂CO₃, or a non-nucleophilic organic base like DIPEA) is often required to neutralize the HBr formed during the reaction.[2] Without it, the piperidine starting material becomes protonated and non-nucleophilic.

  • Low Reactivity of Alkylating Agent: Cyclopentyl bromide is less reactive than simpler alkyl halides like methyl iodide. The reaction may require higher temperatures or longer reaction times.

  • Poor Solvent Choice: Polar aprotic solvents like DMF, acetonitrile (ACN), or DMSO are generally preferred as they can dissolve the reactants and facilitate the Sₙ2 reaction.[2][3]

  • Reagent Quality: Ensure the piperidine starting material, cyclopentyl bromide, and solvent are pure and dry.

Q3: I am observing a significant amount of an impurity in my final product. What could it be?

A3: Common impurities include:

  • Unreacted Starting Material: Incomplete reaction will leave behind piperidine-4-carboxylic acid or its ester.

  • Quaternary Ammonium Salt: If an excess of the alkylating agent is used or the reaction conditions are too harsh, the product can be further alkylated to form a quaternary ammonium salt.[2] Adding the alkyl halide slowly to the reaction mixture can help minimize this.[2]

  • O-alkylation Product: If the carboxylic acid is not protected as an ester, the carboxylate anion can compete with the nitrogen for alkylation, leading to the formation of a cyclopentyl ester.

Q4: How should I purify the final product?

A4: As an amino acid, the product is zwitterionic and may have limited solubility in common organic solvents.

  • Crystallization: The most common method is crystallization by adjusting the pH of an aqueous solution. The product will be least soluble at its isoelectric point.

  • Ion-Exchange Chromatography: This is a highly effective method for purifying amino acids.

  • Reverse-Phase HPLC: For small-scale purification and analysis, reverse-phase HPLC with a suitable mobile phase (e.g., methanol-water-acetic acid) can be used.[4]

Q5: What are the best storage conditions for this compound?

A5: The compound should be stored in a tightly sealed container in a cool, dry place away from strong oxidizing agents. As a carboxylic acid, it can be corrosive.

Experimental Protocols & Data

Protocol 1: Synthesis via N-alkylation of Ethyl Isonipecotate

This two-step procedure involves the N-alkylation of a commercially available ester, followed by hydrolysis. This route generally provides higher yields and a cleaner product than direct alkylation of the unprotected acid.

Step 1: Synthesis of Ethyl 1-Cyclopentylpiperidine-4-carboxylate

  • To a round-bottom flask, add ethyl isonipecotate (1 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous acetonitrile (ACN).

  • Stir the suspension at room temperature under a nitrogen atmosphere.

  • Add cyclopentyl bromide (1.2 eq.) dropwise to the mixture.

  • Heat the reaction mixture to reflux (approx. 80-85 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ester. The product can be purified by column chromatography on silica gel or used directly in the next step.

Step 2: Hydrolysis to this compound

  • Dissolve the crude ethyl 1-cyclopentylpiperidine-4-carboxylate from Step 1 in a mixture of ethanol and water.

  • Add sodium hydroxide (NaOH, 2-3 eq.) and heat the mixture to reflux for 2-4 hours, or until saponification is complete (monitored by TLC/LC-MS).

  • Cool the solution to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any non-acidic impurities.

  • Carefully adjust the pH of the aqueous layer to its isoelectric point (typically pH 4-6) using 1M HCl. The product should precipitate out of the solution.

  • Cool the mixture in an ice bath to maximize precipitation, then collect the solid product by filtration.

  • Wash the solid with cold water and dry under vacuum to yield the final product.

Quantitative Data Summary

The following table summarizes representative conditions and expected outcomes for the N-alkylation of secondary amines like piperidines. Actual yields may vary based on scale and specific conditions.

ParameterStep 1: N-AlkylationStep 2: HydrolysisReference
Starting Material Ethyl IsonipecotateEthyl 1-Cyclopentylpiperidine-4-carboxylateN/A
Key Reagents Cyclopentyl Bromide, K₂CO₃NaOH or LiOH[2]
Solvent Acetonitrile (ACN) or DMFEthanol/Water[2]
Temperature 80-100 °C80-100 °C[2]
Reaction Time 12-24 hours2-6 hoursN/A
Typical Yield 70-90%>90%[2]

Visual Guides: Workflows and Diagrams

Experimental Workflow Diagram

The following diagram illustrates the standard synthetic pathway from piperidine-4-carboxylic acid to the final product.

G cluster_0 Preparation cluster_1 Core Reaction cluster_2 Purification Start Piperidine-4-carboxylic Acid Ester Esterification (e.g., EtOH, H+) Start->Ester Intermediate Ethyl Piperidine-4-carboxylate Ester->Intermediate Alkylation N-Alkylation (Cyclopentyl-Br, K2CO3) Intermediate->Alkylation AlkylatedEster Ethyl 1-Cyclopentyl- piperidine-4-carboxylate Alkylation->AlkylatedEster Hydrolysis Ester Hydrolysis (NaOH, H2O/EtOH) AlkylatedEster->Hydrolysis Workup Acid/Base Workup & pH Adjustment Hydrolysis->Workup FinalProduct 1-Cyclopentylpiperidine- 4-carboxylic acid Workup->FinalProduct

Caption: Synthetic workflow for this compound.

Troubleshooting Decision Tree

This diagram provides a logical guide for troubleshooting a low-yielding N-alkylation reaction.

G Start Problem: Low or No Product Yield Check_Reagents 1. Check Reagent Quality Start->Check_Reagents Check_Conditions 2. Review Reaction Conditions Start->Check_Conditions Check_Stoichiometry 3. Verify Stoichiometry Start->Check_Stoichiometry Sol_Reagents_Purity Action: Use pure/dry reactants & solvent Check_Reagents->Sol_Reagents_Purity Impure/Wet? Sol_Reagents_Base Action: Use stronger or more soluble base (e.g., Cs2CO3) Check_Reagents->Sol_Reagents_Base Base ineffective? Sol_Cond_Temp Action: Increase temperature or reaction time Check_Conditions->Sol_Cond_Temp Too slow? Sol_Cond_Solvent Action: Switch to DMF or DMSO Check_Conditions->Sol_Cond_Solvent Poor solubility? Sol_Cond_Catalyst Action: Add catalytic KI to promote reaction Check_Conditions->Sol_Cond_Catalyst Halide unreactive? Sol_Stoich_Base Action: Ensure >=2 eq. of base is used Check_Stoichiometry->Sol_Stoich_Base Insufficient base? Sol_Stoich_Alkyl Action: Use slight excess (1.1-1.3 eq.) of alkyl halide Check_Stoichiometry->Sol_Stoich_Alkyl Insufficient alkylating agent?

Caption: Troubleshooting logic for N-alkylation reactions.

References

Overcoming challenges in scaling up 1-Cyclopentylpiperidine-4-carboxylic acid production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up synthesis of 1-Cyclopentylpiperidine-4-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Synthesis Overview:

The most common synthetic route to this compound involves a two-step process:

  • Reductive Amination: Reaction of a piperidine-4-carboxylate ester (e.g., ethyl isonipecotate) with cyclopentanone to form the N-substituted piperidine.

  • Hydrolysis: Conversion of the resulting ester to the final carboxylic acid.

Each of these steps presents unique challenges, especially during scale-up.

Part 1: Reductive Amination

Question 1: What are the common side products during the reductive amination of ethyl isonipecotate with cyclopentanone, and how can I minimize them?

Answer:

During the reductive amination, two primary side products are commonly observed:

  • N,N-dicyclopentylamine: Formed from the reaction of the desired product with another molecule of cyclopentanone.

  • Cyclopentanol: Generated from the reduction of cyclopentanone.

To minimize these impurities, consider the following strategies:

  • Stoichiometry Control: Use a slight excess of the amine (ethyl isonipecotate) relative to the ketone (cyclopentanone). This shifts the equilibrium towards the formation of the desired imine intermediate.

  • Controlled Addition: Add the reducing agent portion-wise to the reaction mixture. This helps to maintain a low concentration of the reducing agent, favoring the reduction of the imine over the ketone.

  • Temperature and Pressure Optimization: Lower temperatures generally favor the formation of the desired product. The optimal hydrogen pressure will depend on the chosen catalyst and should be determined empirically.

  • Catalyst Selection: The choice of catalyst is crucial. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The catalyst loading and activity can significantly impact selectivity.

Troubleshooting Flowchart for Reductive Amination

start Low Yield or High Impurity in Reductive Amination check_byproducts Identify major by-products via GC-MS or LC-MS start->check_byproducts dicyclopentylamine High N,N-dicyclopentylamine check_byproducts->dicyclopentylamine N,N-dicyclopentylamine cyclopentanol High Cyclopentanol check_byproducts->cyclopentanol Cyclopentanol adjust_stoichiometry Adjust stoichiometry: - Increase amine to ketone ratio dicyclopentylamine->adjust_stoichiometry control_addition Control reducing agent addition: - Add portion-wise or via syringe pump cyclopentanol->control_addition optimize_temp Optimize reaction temperature: - Lower temperature to favor imine formation adjust_stoichiometry->optimize_temp control_addition->optimize_temp optimize_pressure Optimize Hydrogen Pressure (if applicable) optimize_temp->optimize_pressure catalyst_screening Screen different catalysts: - Pd/C, Pt/C, Raney Ni - Vary catalyst loading optimize_pressure->catalyst_screening end Improved Yield and Purity catalyst_screening->end

Caption: Troubleshooting workflow for optimizing the reductive amination step.

Question 2: My reductive amination reaction is sluggish or incomplete. What are the potential causes and solutions?

Answer:

A slow or incomplete reaction can be due to several factors:

  • Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting materials or solvents. Ensure high-purity reagents and dry solvents.

  • Insufficient Mixing: In a heterogeneous catalytic reaction, efficient mixing is critical for good mass transfer. Ensure adequate agitation, especially at larger scales.

  • Low Hydrogen Pressure: If using catalytic hydrogenation, the hydrogen pressure may be too low. Gradually increase the pressure within the safety limits of your equipment.

  • Water Content: While a small amount of water can sometimes be beneficial for imine formation, excess water can hinder the reaction. Use anhydrous solvents.

Data Table 1: Reductive Amination Optimization Parameters

ParameterTypical RangeKey Consideration
Ethyl Isonipecotate:Cyclopentanone Ratio1:1 to 1.2:1A slight excess of amine can reduce dialkylation.
Catalyst Loading (e.g., 10% Pd/C)1-5 mol%Higher loading may increase reaction rate but also cost.
Temperature25-60 °CLower temperatures can improve selectivity.
Hydrogen Pressure1-10 barHigher pressure can increase reaction rate.
Reaction Time4-24 hoursMonitor by TLC, GC, or LC-MS to determine completion.
Part 2: Ester Hydrolysis

Question 3: I am getting low yields during the final hydrolysis of ethyl 1-cyclopentylpiperidine-4-carboxylate. Why is this happening and what can I do?

Answer:

The hydrolysis of the ethyl ester to the carboxylic acid can be challenging. Standard conditions using strong bases like NaOH or KOH at high temperatures can lead to side reactions and decomposition, resulting in low yields.

A highly effective strategy is to use a tert-butyl ester of the piperidine-4-carboxylate as the starting material instead of the ethyl or methyl ester. The tert-butyl group can be cleaved under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) at room temperature, which often leads to cleaner reactions and higher yields.

If you must proceed with an ethyl or methyl ester, consider the following:

  • Milder Conditions: Use a weaker base or lower temperatures for a longer reaction time.

  • Solvent Choice: The choice of co-solvent with water (e.g., methanol, ethanol, THF) can influence the reaction rate and yield.

Question 4: How can I efficiently isolate the final product, this compound, from the aqueous reaction mixture after hydrolysis?

Answer:

The product is an amino acid and may have significant water solubility, making extraction difficult. Here is a general procedure for isolation:

  • Neutralization: After hydrolysis, carefully adjust the pH of the aqueous solution to the isoelectric point of the amino acid (typically around pH 4-6). This will minimize its solubility in water and cause it to precipitate.

  • Precipitation and Filtration: Cool the neutralized solution to maximize precipitation and collect the solid product by filtration.

  • Extraction: If precipitation is not efficient, saturate the aqueous layer with sodium chloride (NaCl) to decrease the product's solubility. Then, extract with a suitable organic solvent mixture, such as chloroform/isopropanol.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Synthesis and Troubleshooting Pathway

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Hydrolysis cluster_2 Troubleshooting a Ethyl Isonipecotate + Cyclopentanone b Reductive Amination (e.g., H2, Pd/C) a->b c Ethyl 1-cyclopentylpiperidine-4-carboxylate b->c d Hydrolysis (e.g., NaOH, H2O/EtOH) c->d f Low Yield in Step 1 c->f Incomplete Reaction / Side Products e This compound d->e g Low Yield in Step 2 e->g Decomposition / Poor Isolation h Purity Issues e->h By-products from Step 1 & 2

Refinement of analytical techniques for 1-Cyclopentylpiperidine-4-carboxylic acid detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical detection of 1-Cyclopentylpiperidine-4-carboxylic acid. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the main analytical challenges associated with this compound?

A1: this compound is a zwitterionic compound, meaning it possesses both acidic (carboxylic acid) and basic (piperidine nitrogen) functional groups. This characteristic presents several analytical challenges:

  • Poor retention in reversed-phase HPLC: Due to its polar nature, the compound may exhibit poor retention on traditional C18 columns with standard mobile phases.

  • Variable ionization in mass spectrometry: The presence of both positive and negative chargeable sites can lead to complex ionization behavior and potential for ion suppression.

  • Low volatility for GC analysis: The compound is not volatile enough for direct analysis by Gas Chromatography (GC) and requires derivatization.

Q2: Which analytical techniques are most suitable for the quantitative analysis of this compound?

A2: The most common and effective techniques are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for its high sensitivity, selectivity, and applicability to complex matrices like plasma.

  • High-Performance Liquid Chromatography (HPLC) with UV or Charged Aerosol Detection (CAD): Suitable for less complex matrices or when MS detection is not available. CAD is particularly useful as the compound lacks a strong UV chromophore.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method can be used but requires a derivatization step to increase the volatility of the analyte.

Q3: Is derivatization necessary for the analysis of this compound?

A3:

  • For GC-MS analysis, yes, derivatization is mandatory. The carboxylic acid and the secondary amine of the piperidine ring make the molecule polar and non-volatile. Silylation is a common and effective derivatization technique.[1][2][3][4][5]

  • For LC-MS/MS analysis, derivatization is not strictly necessary but can be employed to improve chromatographic retention and ionization efficiency. Chemical derivatization can enhance sensitivity, especially for challenging matrices.[6]

Troubleshooting Guides

HPLC / UPLC-MS/MS Analysis

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: Secondary interactions between the analyte and residual silanols on the HPLC column, or inappropriate mobile phase pH.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of the carboxylic acid and the piperidine nitrogen to ensure a single ionic form. For this compound, a mobile phase with a low pH (e.g., using 0.1% formic acid) is a good starting point to protonate the piperidine nitrogen.

    • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with end-capping minimize silanol interactions.

    • Consider HILIC or Mixed-Mode Chromatography: Hydrophilic Interaction Chromatography (HILIC) or mixed-mode columns that offer both reversed-phase and ion-exchange retention mechanisms can improve peak shape and retention for polar zwitterionic compounds.[7][8][9][10][11]

    • Optimize Injection Solvent: The sample solvent should be as close in composition to the initial mobile phase as possible to avoid peak distortion.[7][10]

Issue 2: Low Sensitivity or Signal Suppression in MS Detection

  • Possible Cause: Co-eluting matrix components competing for ionization, leading to ion suppression. This is a common issue in biological matrices like plasma.[8][12][13][14][15]

  • Troubleshooting Steps:

    • Improve Sample Preparation: Implement a more rigorous sample cleanup method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[12][13][15][16]

    • Modify Chromatographic Conditions: Adjust the gradient or mobile phase composition to separate the analyte from the region of ion suppression.

    • Use a Divert Valve: Program the divert valve to send the early and late eluting parts of the chromatogram (which often contain high concentrations of matrix components) to waste instead of the mass spectrometer.

    • Consider a Metal-Free HPLC System: For some analytes, interactions with metal components in the HPLC system can cause signal loss.[12]

    • Optimize Ion Source Parameters: Tune the ion source parameters (e.g., capillary voltage, gas flows, temperature) to maximize the signal for your analyte.

Workflow for LC-MS/MS Troubleshooting

Caption: A logical workflow for troubleshooting common issues in LC-MS/MS analysis.

GC-MS Analysis

Issue 1: No Peak or Very Small Peak for the Analyte

  • Possible Cause: Incomplete or failed derivatization.

  • Troubleshooting Steps:

    • Verify Derivatization Reagent Quality: Ensure the silylating reagent (e.g., BSTFA, MSTFA) is fresh and has not been exposed to moisture.

    • Optimize Reaction Conditions: The derivatization of the carboxylic acid and the piperidine nitrogen may require specific conditions. Increase the reaction temperature and/or time. A common starting point is heating at 60-80°C for 30-60 minutes.[7][17]

    • Use a Catalyst: For hindered functional groups, adding a catalyst like trimethylchlorosilane (TMCS) can improve the derivatization efficiency.[17]

    • Ensure Anhydrous Conditions: Water will readily consume the derivatization reagent. Dry the sample extract completely before adding the reagent.

Issue 2: Multiple Peaks for the Analyte

  • Possible Cause: Incomplete derivatization leading to a mixture of partially and fully derivatized analyte, or degradation of the analyte or its derivative.

  • Troubleshooting Steps:

    • Force Derivatization to Completion: Use a larger excess of the derivatizing reagent and more stringent reaction conditions (higher temperature, longer time).

    • Check for Thermal Degradation: The analyte or its derivative might be degrading in the hot GC inlet. Try lowering the inlet temperature.

    • Confirm Peak Identity: Analyze the mass spectrum of each peak to identify the different derivatized forms (e.g., mono-silylated vs. di-silylated).

Logical Diagram for GC-MS Derivatization Issues

GCMS_Derivatization_Troubleshooting Start Problem No/Small Analyte Peak CheckSample Check Sample Is it completely dry? Start->CheckSample CheckReagent Check Derivatization Reagent Is it fresh and anhydrous? OptimizeConditions Optimize Reaction Increase temperature/time Add catalyst (e.g., TMCS) CheckReagent->OptimizeConditions Reagent is Good AnalyzeResult Re-inject and Analyze Peak improved? OptimizeConditions->AnalyzeResult CheckSample->CheckReagent Sample is Dry Success Successful Derivatization AnalyzeResult->Success Yes Failure Further Investigation Needed AnalyzeResult->Failure No

Caption: Troubleshooting workflow for derivatization problems in GC-MS analysis.

Experimental Protocols

Protocol 1: UPLC-MS/MS Method for Quantification in Plasma

This protocol is a general guideline based on methods for similar zwitterionic compounds and should be optimized for your specific instrumentation and application.

  • Sample Preparation (Protein Precipitation): [12][16]

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • UPLC Conditions:

    • Column: A reversed-phase C18 column with high purity silica (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point. For improved retention, a HILIC column can also be evaluated.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A starting condition of 5% B, ramping up to 95% B over several minutes, followed by a hold and re-equilibration. The gradient should be optimized to ensure separation from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): The precursor ion will be the protonated molecule [M+H]⁺. The exact m/z will be 198.15 for this compound. Product ions should be determined by infusing a standard solution and performing a product ion scan. Likely product ions would result from the loss of the carboxylic acid group (-45 Da) or fragmentation of the cyclopentyl ring.

ParameterSuggested Value
Precursor Ion (Q1) m/z 198.15
Product Ion (Q3) To be determined (e.g., loss of H₂O, COOH)
Collision Energy To be optimized
Protocol 2: GC-MS Method after Silylation

This protocol requires derivatization and is based on general procedures for carboxylic acids.[1][2][3][4][5]

  • Sample Preparation and Derivatization:

    • Extract the analyte from the matrix using LLE or SPE.

    • Evaporate the extract to complete dryness under nitrogen. It is crucial that no water remains.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Seal the vial and heat at 70°C for 45 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • GC Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection Mode: Splitless.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

    • Expected Derivative: The di-TMS derivative (silylation on both the carboxylic acid and the piperidine nitrogen) would have a molecular weight of 341.2. The mono-TMS derivative of the carboxylic acid is also possible.

    • Expected Fragmentation: The mass spectrum of the di-TMS derivative of the closely related piperidine-4-carboxylic acid shows a base peak at m/z 73, which is characteristic of the trimethylsilyl group. Other significant fragments would arise from the loss of methyl groups and cleavage of the cyclopentyl and piperidine rings.[18]

DerivativeExpected Molecular Ion (M⁺)Key Fragment Ions (m/z)
Di-TMS Derivative 34173 (base peak), [M-15]⁺, fragments from ring opening

Data Presentation

The following table provides a hypothetical summary of expected analytical parameters. These values should be experimentally determined and validated.

Analytical MethodParameterExpected Value/Range
UPLC-MS/MS Retention Time2-5 minutes (on a C18 column)
Precursor Ion [M+H]⁺m/z 198.15
Key Product IonsDependent on collision energy, likely involving loss of COOH
Limit of Quantification (LOQ)Low ng/mL in plasma
GC-MS (after silylation) Retention IndexTo be determined
Molecular Ion (Di-TMS)m/z 341
Base Peakm/z 73

References

Validation & Comparative

Comparative Analysis of 1-Cyclopentylpiperidine-4-carboxylic acid with Analogous Piperidine Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the analysis of 1-Cyclopentylpiperidine-4-carboxylic acid against other N-substituted piperidine-4-carboxylic acid derivatives. While the piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous pharmaceuticals, a direct comparative analysis of the cyclopentyl derivative is limited by the current lack of publicly available experimental data. This guide, therefore, serves as a template, outlining the essential data and experimental protocols required for a comprehensive evaluation and utilizing available data for analogous compounds to illustrate the comparative methodology.

The piperidine ring's conformational flexibility and its ability to be readily functionalized make it a privileged scaffold in the design of novel therapeutics, particularly those targeting the central nervous system.[1] The substituent at the 1-position (the nitrogen atom) of the piperidine ring plays a crucial role in modulating the pharmacological activity, selectivity, and pharmacokinetic properties of these compounds. This analysis focuses on comparing the titular 1-cyclopentyl derivative with two common analogs: 1-methylpiperidine-4-carboxylic acid and 1-benzylpiperidine-4-carboxylic acid.

Data Presentation: A Comparative Overview

A thorough comparative analysis necessitates the evaluation of physicochemical properties, biological activity at relevant targets, and pharmacokinetic profiles. The following tables summarize the available data for the selected piperidine derivatives.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated logP
This compoundC₁₁H₁₉NO₂197.27Data not available
1-Methylpiperidine-4-carboxylic acidC₇H₁₃NO₂143.18[2]-2.0[2]
1-Benzylpiperidine-4-carboxylic acidC₁₃H₁₇NO₂219.28[3]-0.5[3]

Table 2: Comparative Biological Activity Data (Hypothetical and Literature-Derived)

No direct experimental data for this compound was found in the public domain. The data for other derivatives is sourced from literature where available and serves as a reference.

Compoundµ-Opioid Receptor (Ki, nM)Dopamine Transporter (DAT) (IC₅₀, nM)hERG Channel (% Inhibition @ 10 µM)
This compoundData not availableData not availableData not available
1-Methylpiperidine-4-carboxylic acidWeak antagonist (Ke > 1000 nM)[4]Data not availableData not available
1-Benzylpiperidine-4-carboxylic acidData not availableData not availableData not available
N-Phenylpropyl-4-(3-hydroxyphenyl)piperidine derivative0.88 (antagonist Ke)[4]--

Table 3: Comparative Pharmacokinetic Parameters (Hypothetical and Literature-Derived)

No direct experimental data for this compound was found in the public domain. The data for other derivatives is sourced from literature where available and serves as a reference.

CompoundBioavailability (%)Half-life (t₁/₂, h)Cmax (ng/mL)Tmax (h)
This compoundData not availableData not availableData not availableData not available
1-Methylpiperidine-4-carboxylic acidData not availableData not availableData not availableData not available
1-Benzylpiperidine-4-carboxylic acidData not availableData not availableData not availableData not available

Experimental Protocols

Detailed and standardized experimental protocols are critical for generating reproducible and comparable data. Below are methodologies for key in vitro assays relevant to the pharmacological profiling of piperidine derivatives.

Opioid Receptor Binding Assay

This assay determines the binding affinity of the test compounds to the µ (mu), δ (delta), and κ (kappa) opioid receptors.

Methodology:

  • Membrane Preparation: Prepare crude membrane fractions from CHO-K1 cells stably expressing the human µ, δ, or κ opioid receptor.

  • Radioligand Binding:

    • For µ-opioid receptor binding, use [³H]-DAMGO as the radioligand.

    • For δ-opioid receptor binding, use [³H]-Naltrindole as the radioligand.

    • For κ-opioid receptor binding, use [³H]-U69,593 as the radioligand.

  • Incubation: Incubate the cell membranes with the respective radioligand and varying concentrations of the test compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at 25°C for 60-90 minutes.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

  • Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibitory constant) values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Transporter Uptake Assay

This assay measures the inhibitory effect of the test compounds on the uptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) by their respective transporters.

Methodology:

  • Cell Culture: Use HEK293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

  • Radiolabeled Substrate Uptake:

    • For DAT, use [³H]-Dopamine.

    • For NET, use [³H]-Norepinephrine.

    • For SERT, use [³H]-Serotonin.

  • Assay Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Initiate the uptake by adding the respective radiolabeled substrate.

    • Incubate for a short period (e.g., 10-15 minutes) at 37°C.

    • Terminate the uptake by washing the cells with ice-cold buffer.

  • Detection: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition of uptake at each concentration of the test compound and determine the IC₅₀ value using non-linear regression.

hERG Potassium Channel Assay

This assay assesses the potential of the test compounds to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, a critical indicator of potential cardiotoxicity.

Methodology (Automated Patch Clamp):

  • Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.

  • Automated Patch Clamp System: Employ an automated patch-clamp system such as the QPatch or Patchliner.

  • Electrophysiological Recording:

    • Establish a whole-cell patch clamp configuration.

    • Apply a specific voltage-clamp protocol to elicit hERG currents.

    • Record the baseline hERG current.

  • Compound Application: Perfuse the cells with increasing concentrations of the test compound.

  • Data Acquisition and Analysis:

    • Measure the peak tail current at each compound concentration.

    • Calculate the percentage of current inhibition relative to the baseline.

    • Determine the IC₅₀ value by fitting the concentration-response data to a Hill equation.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and a typical experimental workflow.

G_protein_coupled_opioid_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid Agonist Opioid Agonist Opioid Receptor Opioid Receptor Opioid Agonist->Opioid Receptor Binds to G-Protein (Gi/o) Gβγ Opioid Receptor->G-Protein (Gi/o) Activates Adenylate Cyclase Adenylate Cyclase G-Protein (Gi/o):g_alpha->Adenylate Cyclase Inhibits Ion Channel Ion Channel G-Protein (Gi/o):g_betagamma->Ion Channel Modulates cAMP cAMP Adenylate Cyclase->cAMP Decreases conversion of ATP K+ Efflux / Ca2+ Influx Inhibition K+ Efflux / Ca2+ Influx Inhibition Ion Channel->K+ Efflux / Ca2+ Influx Inhibition Results in ATP ATP ATP->Adenylate Cyclase PKA PKA cAMP->PKA Reduces activation Cellular Response Cellular Response PKA->Cellular Response Leads to

Figure 1. G-protein coupled opioid receptor signaling pathway.

dopamine_transporter_workflow cluster_workflow Dopamine Transporter (DAT) Uptake Assay Workflow A 1. Plate hDAT-expressing cells B 2. Pre-incubate with test compound A->B C 3. Add [3H]-Dopamine to initiate uptake B->C D 4. Incubate at 37°C C->D E 5. Terminate uptake by washing with cold buffer D->E F 6. Lyse cells E->F G 7. Quantify radioactivity (LSC) F->G H 8. Calculate % inhibition and determine IC50 G->H hERG_channel_inhibition cluster_membrane Cardiac Myocyte Membrane hERG Channel (IKr) Extracellular Pore Intracellular K_out K+ (extracellular) hERG Channel (IKr):Pore->K_out Prolongation QT Interval Prolongation (Arrhythmia Risk) hERG Channel (IKr)->Prolongation Inhibition leads to K_in K+ (intracellular) K_in->hERG Channel (IKr):Pore Efflux Repolarization Cardiac Action Potential Repolarization K_out->Repolarization Contributes to Blocker_Drug hERG Blocker (e.g., Piperidine Derivative) Blocker_Drug->hERG Channel (IKr):Pore Binds to and blocks

References

Validating the Biological Target of 1-Cyclopentylpiperidine-4-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the identification and validation of a biological target for a novel compound is a critical step in early-stage drug discovery. This guide provides a comparative framework for validating the biological target of a hypothetical novel compound, 1-Cyclopentylpiperidine-4-carboxylic acid, using established experimental methodologies. While the specific biological target of this compound is not publicly established, this guide will use a hypothetical target, the G-protein coupled receptor (GPCR) 'Target X', to illustrate the target validation workflow. This approach provides a practical roadmap for scientists engaged in similar research endeavors.

Hypothetical Target: GPCR 'Target X'

Based on the prevalence of the piperidine scaffold in known GPCR ligands, we will hypothesize that this compound interacts with a novel GPCR, herein referred to as 'Target X'. The following sections will outline the experimental workflow to validate this hypothesis, comparing it with alternative compounds.

Target Validation Workflow

The process of validating a biological target for a new chemical entity involves a multi-pronged approach, starting from initial binding confirmation to demonstrating a functional cellular response and finally, confirming target engagement in a relevant physiological context.

Target Validation Workflow cluster_0 Phase 1: Target Identification & Initial Binding cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Cellular Target Engagement & Specificity cluster_3 Phase 4: In Vivo Target Validation Affinity Chromatography Affinity Chromatography Radioligand Binding Assay Radioligand Binding Assay Affinity Chromatography->Radioligand Binding Assay Confirms direct binding cAMP Assay cAMP Assay Radioligand Binding Assay->cAMP Assay Quantifies affinity Calcium Mobilization Assay Calcium Mobilization Assay cAMP Assay->Calcium Mobilization Assay Assesses functional response Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Calcium Mobilization Assay->Cellular Thermal Shift Assay (CETSA) Confirms functional pathway siRNA Knockdown siRNA Knockdown Cellular Thermal Shift Assay (CETSA)->siRNA Knockdown Verifies target engagement in cells Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling siRNA Knockdown->Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Confirms target specificity Animal Models of Disease Animal Models of Disease Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling) Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling) Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling)->Animal Models of Disease Links target engagement to in vivo effect GPCR Signaling Pathway Ligand Ligand Target X (GPCR) Target X (GPCR) Ligand->Target X (GPCR) Binds to G-protein G-protein Target X (GPCR)->G-protein Activates Adenylate Cyclase Adenylate Cyclase G-protein->Adenylate Cyclase Modulates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP ATP ATP->Adenylate Cyclase Downstream Cellular Response Downstream Cellular Response cAMP->Downstream Cellular Response Initiates

Comparative Analysis of 1-Cyclopentylpiperidine-4-carboxylic Acid and its Derivatives as C-Terminal Binding Protein (CtBP) Inhibitors: A Guide to Cross-Reactivity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 1-Cyclopentylpiperidine-4-carboxylic acid and its analogs as inhibitors of the transcriptional co-repressor C-terminal Binding Protein (CtBP). Due to the limited availability of public cross-reactivity data for this specific compound series, this document focuses on providing the necessary framework and detailed experimental protocols for researchers to conduct their own comparative selectivity studies. The primary known target of this compound class is CtBP, a protein overexpressed in numerous cancers, making it a compelling target for anti-cancer drug development.

Introduction to this compound Derivatives

This compound and its derivatives have been identified as substrate-competitive inhibitors of the NADH-dependent dehydrogenase activity of CtBP. By targeting the dehydrogenase domain, these compounds aim to disrupt CtBP's function as a transcriptional co-repressor of tumor suppressor genes. However, a critical aspect of preclinical development for this class of inhibitors is the assessment of their selectivity, as other NAD⁺-dependent dehydrogenases with structural similarities could be unintended targets.

Cross-Reactivity and Selectivity Profile

While specific quantitative cross-reactivity data for this compound against a broad panel of dehydrogenases is not extensively available in public literature, studies on analogous CtBP inhibitors suggest a potential for off-target effects. For instance, compounds from the 2-hydroxyimino-3-phenylpropanoic acid (HIPP) series, which are structurally and mechanistically related, have shown off-target activity in cellular assays. The primary concern for cross-reactivity lies with other D-isomer specific 2-hydroxyacid dehydrogenases (D2-HDHs) such as phosphoglycerate dehydrogenase (PHGDH), lactate dehydrogenase (LDH), and malate dehydrogenase (MDH).

To facilitate a comprehensive evaluation, the following tables provide a template for summarizing experimentally determined inhibition data.

Table 1: In Vitro Inhibitory Activity against CtBP Isoforms

Compound ReferenceCtBP1 IC₅₀ (µM)CtBP2 IC₅₀ (µM)
This compoundData to be determinedData to be determined
Analogue 1Data to be determinedData to be determined
Analogue 2Data to be determinedData to be determined
Positive Control (e.g., HIPP) Reference ValueReference Value

Table 2: Cross-Reactivity Profile against a Panel of NAD⁺-Dependent Dehydrogenases

Compound ReferenceLDH IC₅₀ (µM)MDH IC₅₀ (µM)PHGDH IC₅₀ (µM)Other Dehydrogenase IC₅₀ (µM)
This compoundData to be determinedData to be determinedData to be determinedData to be determined
Analogue 1Data to be determinedData to be determinedData to be determinedData to be determined
Analogue 2Data to be determinedData to be determinedData to be determinedData to be determined
Positive Control (e.g., HIPP) Reference ValueReference ValueReference ValueReference Value

Experimental Protocols

To generate the comparative data for the tables above, the following detailed experimental protocols are provided.

Protocol 1: In Vitro CtBP Dehydrogenase Inhibition Assay

This assay measures the ability of a test compound to inhibit the NADH-dependent dehydrogenase activity of recombinant CtBP.

Materials:

  • Recombinant human CtBP1 and CtBP2 protein

  • NADH

  • Substrate (e.g., pyruvate or a more specific substrate)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT

  • Test compounds dissolved in DMSO

  • 96-well, UV-transparent microplates

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, NADH (final concentration, e.g., 100 µM), and recombinant CtBP protein (final concentration, e.g., 50 nM).

  • Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Pre-incubate the reaction mixture with the test compounds for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding the substrate (e.g., pyruvate, final concentration, e.g., 1 mM).

  • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD⁺.

  • Calculate the initial reaction rates for each compound concentration.

  • Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis P1 Prepare Reaction Mix (Buffer, NADH, CtBP) A2 Add Reaction Mix P1->A2 P2 Prepare Compound Dilutions A1 Add Compound to Plate P2->A1 A3 Pre-incubate A2->A3 A4 Initiate with Substrate A3->A4 R1 Measure A340nm Kinetics A4->R1 R2 Calculate Reaction Rates R1->R2 R3 Generate Dose-Response Curve R2->R3 R4 Determine IC50 R3->R4

Workflow for the in vitro CtBP dehydrogenase inhibition assay.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that the compound binds to its intended target, CtBP, in a cellular environment.

Materials:

  • Cancer cell line expressing CtBP (e.g., HCT116, MDA-MB-231)

  • Cell culture medium and supplements

  • Test compound and vehicle control (DMSO)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • Equipment for protein quantification (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents

  • Anti-CtBP antibody and appropriate secondary antibody

  • PCR machine or heating blocks

  • Centrifuge

Procedure:

  • Culture cells to ~80% confluency.

  • Treat cells with the test compound at the desired concentration or with vehicle control for a specified time.

  • Harvest and wash the cells with PBS containing protease inhibitors.

  • Resuspend the cell pellet in PBS and divide into aliquots for each temperature point.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by freeze-thaw cycles or with lysis buffer.

  • Separate the soluble fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration.

  • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an anti-CtBP antibody.

  • Quantify the band intensities and plot the percentage of soluble CtBP against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

cluster_cell_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis CT1 Culture Cells CT2 Treat with Compound CT1->CT2 CT3 Harvest & Wash Cells CT2->CT3 H1 Aliquot Cell Suspension CT3->H1 H2 Heat at Temperature Gradient H1->H2 A1 Cell Lysis H2->A1 A2 Separate Soluble Fraction A1->A2 A3 Western Blot for CtBP A2->A3 A4 Generate Melting Curve A3->A4

Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

The development of selective CtBP inhibitors holds significant promise for cancer therapy. While this compound and its derivatives are a promising class of compounds, a thorough assessment of their cross-reactivity is essential for their advancement as potential clinical candidates. The experimental protocols and comparative framework provided in this guide are intended to empower researchers to generate the necessary data to rigorously evaluate the selectivity and therapeutic potential of these molecules. The systematic application of these methods will enable a data-driven approach to the selection of lead candidates with the most favorable efficacy and safety profiles.

Benchmarking 1-Cyclopentylpiperidine-4-carboxylic acid: A Comparative Analysis Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, the comprehensive evaluation of novel chemical entities is paramount. This guide provides a comparative analysis of 1-Cyclopentylpiperidine-4-carboxylic acid, benchmarking its performance against established inhibitors. The following sections detail the available data, experimental protocols, and relevant biological pathways to offer researchers, scientists, and drug development professionals a thorough understanding of this compound's potential.

Lack of a Defined Biological Target for this compound

Initial investigations into the biological activity of this compound have not yet identified a specific, well-defined biological target. While compounds with similar structural motifs, such as piperidine and carboxylic acid moieties, have been associated with a range of biological activities, including antimicrobial and anti-inflammatory effects, specific data on the inhibitory action of this compound against a particular enzyme or receptor is not currently available in the public domain.

The absence of a known biological target for this compound makes a direct comparative analysis against known inhibitors challenging. The foundation of a benchmarking study rests on comparing the potency and efficacy of a novel compound against established inhibitors of the same biological target. Without this crucial information, a quantitative comparison of inhibitory constants (e.g., IC50 or Ki values) cannot be performed.

Future Directions and a Proposed Experimental Workflow

To facilitate a future comparative analysis, the first essential step is the identification of a specific biological target for this compound. A proposed experimental workflow for target identification and subsequent benchmarking is outlined below.

Experimental Workflow for Target Identification and Benchmarking

G cluster_0 Target Identification cluster_1 Benchmarking A Compound Synthesis and Purification B High-Throughput Screening (e.g., Cell-based assays, Biochemical assays) A->B C Target Deconvolution (e.g., Affinity chromatography, Proteomics) B->C D Target Validation (e.g., siRNA, CRISPR-Cas9) C->D E Identification of Known Inhibitors for Validated Target D->E F Comparative Assays (e.g., IC50/Ki determination) E->F G Data Analysis and Structure-Activity Relationship (SAR) Studies F->G

Caption: A proposed experimental workflow for identifying the biological target of this compound and subsequently benchmarking it against known inhibitors.

Hypothetical Signaling Pathway for a Putative Target

While the specific target is unknown, many piperidine-containing compounds are known to interact with G-protein coupled receptors (GPCRs) or ion channels. The following diagram illustrates a generic GPCR signaling pathway that could be a potential area of investigation.

G 1-Cyclopentylpiperidine-4-carboxylic_acid 1-Cyclopentylpiperidine- 4-carboxylic acid GPCR Putative GPCR Target 1-Cyclopentylpiperidine-4-carboxylic_acid->GPCR Inhibition G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response

Caption: A hypothetical GPCR signaling pathway that could be investigated as a potential target for this compound.

Conclusion

The development of a comprehensive comparison guide for this compound is contingent upon the identification and validation of its specific biological target. The information and proposed workflows presented here are intended to guide future research efforts in this direction. Once a target is identified, a detailed comparative analysis, including quantitative data tables and specific experimental protocols, can be compiled to accurately benchmark the performance of this compound against known inhibitors in the field. Researchers are encouraged to pursue target identification studies to unlock the full potential of this compound in drug discovery.

Unveiling the Binding Affinity of 1-Cyclopentylpiperidine-4-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-Cyclopentylpiperidine-4-carboxylic acid, focusing on the confirmation of its binding site. Drawing from available data on analogous compounds, we explore its likely molecular target and compare its potential efficacy against relevant alternatives. This document is intended to support further research and drug development efforts by providing a comprehensive overview of the current understanding of this compound's mechanism of action.

Executive Summary

This compound, a derivative of isonipecotic acid, is strongly suggested to act as a modulator of the GABA-A receptor. While direct experimental binding data for this specific compound is limited in publicly accessible literature, extensive research on its parent molecule and related N-substituted piperidine-4-carboxylic acid analogs points towards the GABA-A receptor as its primary binding site. The cyclopentyl moiety is anticipated to influence its binding affinity and selectivity compared to other analogs. This guide presents a comparative overview of its likely target, the associated signaling pathway, and detailed experimental protocols for binding site confirmation.

Comparative Analysis of Potential Binding Targets

Based on the structure of this compound, the primary hypothesized binding site is the GABA-A receptor . Isonipecotic acid (piperidine-4-carboxylic acid) is a known partial agonist of the GABA-A receptor. The addition of an N-cyclopentyl group is a common strategy in medicinal chemistry to modulate the pharmacological properties of a lead compound, including its binding affinity, selectivity, and pharmacokinetic profile.

Alternative, though less likely, targets for piperidine derivatives include steroid-5α-reductase and monoamine transporters. However, the structural features of this compound more closely resemble known GABA-A receptor ligands.

Table 1: Comparison of this compound and Alternatives at the GABA-A Receptor

CompoundStructureRole at GABA-A ReceptorPotency/Affinity (Inferred/Reported)
This compound C₁₁H₁₉NO₂ Likely Partial Agonist Potentially enhanced affinity compared to isonipecotic acid due to the lipophilic cyclopentyl group.
Isonipecotic Acid (Piperidine-4-carboxylic acid)C₆H₁₁NO₂Partial Agonist[1]Moderate potency[1]
Nipecotic Acid (Piperidine-3-carboxylic acid)C₆H₁₁NO₂GABA Uptake InhibitorPotent inhibitor of GABA transporters

Experimental Protocols

To empirically determine the binding site and affinity of this compound, the following experimental protocols are recommended.

GABA-A Receptor Radioligand Binding Assay

This assay is designed to measure the affinity of a test compound for the GABA-A receptor by assessing its ability to displace a radiolabeled ligand.

Materials:

  • Rat brain membranes (source of GABA-A receptors)

  • [³H]Muscimol (radiolabeled agonist) or [³H]Gabazine (radiolabeled antagonist)

  • Test compound (this compound)

  • GABA (for determining non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Homogenize rat brains in a suitable buffer and perform differential centrifugation to isolate the membrane fraction containing the GABA-A receptors.

  • Binding Reaction: In a series of tubes, incubate the brain membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. Include control tubes for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled GABA).

  • Incubation: Allow the binding reaction to reach equilibrium (e.g., 30-60 minutes at 4°C).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) to quantify the affinity of the test compound for the GABA-A receptor.

Steroid-5α-Reductase Inhibition Assay

This assay determines if the test compound inhibits the enzymatic activity of steroid-5α-reductase.

Materials:

  • Rat liver microsomes (source of steroid-5α-reductase)

  • Testosterone (substrate)

  • NADPH (cofactor)

  • Test compound (this compound)

  • Finasteride (positive control inhibitor)

  • Buffer solution (e.g., phosphate buffer, pH 6.5)

  • HPLC or LC-MS/MS system for product quantification

Procedure:

  • Enzyme Reaction: Pre-incubate the liver microsomes with the test compound or vehicle control.

  • Initiation: Start the enzymatic reaction by adding testosterone and NADPH.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a quenching solution (e.g., a strong acid or organic solvent).

  • Product Extraction: Extract the steroid products from the reaction mixture using an appropriate organic solvent.

  • Quantification: Analyze the extracted samples using HPLC or LC-MS/MS to quantify the amount of dihydrotestosterone (DHT) produced.

  • Data Analysis: Calculate the percentage of inhibition of steroid-5α-reductase activity by the test compound compared to the vehicle control. Determine the IC₅₀ value of the test compound.

Visualizing the Mechanism of Action

To illustrate the proposed mechanism of action and the experimental workflow, the following diagrams are provided.

GABA_A_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_vesicle GABA GAD->GABA_vesicle GABA_released GABA GABA_vesicle->GABA_released Exocytosis GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA_released->GABA_A_Receptor Binds to Cl_ion Cl- GABA_A_Receptor->Cl_ion Influx Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Leads to Inhibition Inhibition Hyperpolarization->Inhibition Results in Inhibition of Action Potential

Caption: Proposed signaling pathway of GABA-A receptor activation.

Experimental_Workflow cluster_compound Test Compound cluster_assay Binding Assay cluster_analysis Data Analysis Compound 1-Cyclopentylpiperidine- 4-carboxylic acid Incubation Incubation Compound->Incubation Receptor_Source Receptor Source (e.g., Brain Membranes) Receptor_Source->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]Muscimol) Radioligand->Incubation Separation Filtration Incubation->Separation Quantification Scintillation Counting Separation->Quantification Binding_Curve Competition Binding Curve Quantification->Binding_Curve IC50_Ki Determine IC50 and Ki Binding_Curve->IC50_Ki Conclusion Confirmation of Binding Affinity IC50_Ki->Conclusion

Caption: General experimental workflow for binding site confirmation.

Conclusion

The available evidence strongly supports the hypothesis that this compound's primary binding site is the GABA-A receptor, where it likely functions as a partial agonist. The N-cyclopentyl substitution is expected to modulate its binding characteristics in comparison to its parent compound, isonipecotic acid. To definitively confirm this and to quantify its binding affinity and functional activity, rigorous experimental validation using the protocols outlined in this guide is essential. Further research into the structure-activity relationships of N-cycloalkyl piperidine-4-carboxylic acid derivatives will provide a more precise understanding of this compound's pharmacological profile and its potential as a therapeutic agent.

References

Orthogonal Assays for 1-Cyclopentylpiperidine-4-carboxylic acid: A Comparative Guide for Monoamine Reuptake Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the potential activity of 1-Cyclopentylpiperidine-4-carboxylic acid as a monoamine reuptake inhibitor. Due to the absence of specific biological activity data for this compound in publicly available literature, this document outlines a hypothetical validation strategy assuming its potential interaction with monoamine transporters. This approach involves a primary assay to determine its potency at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, followed by orthogonal assays to confirm the mechanism of action and assess selectivity. The guide includes comparative data for well-established monoamine reuptake inhibitors to provide a benchmark for interpreting experimental results.

Data Presentation: Comparative Inhibitory Activities

To contextualize the potential activity of this compound, the following tables summarize the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for a selection of reference compounds against the key monoamine transporters.

Table 1: Monoamine Transporter Binding Affinity (Ki, nM) of Reference Compounds

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)Selectivity Profile
Cocaine230480740Non-selective
Methylphenidate10010010000DAT/NET > SERT
Fluoxetine542055006.62SSRI
Nisoxetine6309.34815NRI
Vanoxerine (GBR12909)7.92702590DRI
Paroxetine631058607.4SSRI
Sertraline7606386.99SSRI (with some DAT activity)

Note: Ki values are compiled from various sources and may differ based on experimental conditions. This table serves as a representative comparison.

Table 2: Monoamine Reuptake Inhibition (IC50, nM) of Reference Compounds

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
Cocaine290380450
Methylphenidate40308500
Fluoxetine110084017
Nisoxetine2800.8390
Vanoxerine (GBR12909)155601200
MDMA48701750640

Note: IC50 values are compiled from various sources and are highly dependent on the specific assay conditions (e.g., cell line, substrate concentration).

Table 3: Orthogonal Target - Monoamine Oxidase (MAO) Inhibition (IC50, µM) of Reference Compounds

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)
Clorgyline0.00815
Selegiline100.01
Tranylcypromine0.81.2

Note: This table provides examples of selective and non-selective MAO inhibitors to serve as controls for selectivity profiling.

Experimental Protocols

Detailed methodologies for the key primary and orthogonal assays are provided below.

Primary Assay: Radioligand Binding Assay for DAT, SERT, and NET

This assay directly measures the affinity of a test compound for the monoamine transporters.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human dopamine, serotonin, and norepinephrine transporters.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).

  • Non-specific binding competitors: Benztropine (for DAT), Fluoxetine (for SERT), Desipramine (for NET).

  • Test compound: this compound.

  • 96-well microplates, glass fiber filters, scintillation fluid, and a scintillation counter.

Procedure:

  • Membrane Preparation: Harvest HEK293 cells expressing the target transporter and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound (this compound) or a reference compound.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Orthogonal Assay 1: Neurotransmitter Uptake Assay

This functional assay confirms that the binding of the test compound to the transporter results in the inhibition of its function (i.e., neurotransmitter reuptake).

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the uptake of dopamine, serotonin, and norepinephrine into cells expressing the respective transporters.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine.

  • Known uptake inhibitors for positive controls (e.g., Vanoxerine for DAT, Fluoxetine for SERT, Nisoxetine for NET).

  • Test compound: this compound.

  • 96-well microplates, cell harvester, scintillation fluid, and a scintillation counter.

Procedure:

  • Cell Plating: Seed HEK293 cells expressing the target transporter into 96-well plates and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate with varying concentrations of the test compound or a reference inhibitor for a short period (e.g., 10-20 minutes) at 37°C.

  • Uptake Initiation: Add a fixed concentration of the respective radiolabeled neurotransmitter to each well to initiate uptake.

  • Incubation: Incubate for a short, defined period (e.g., 5-15 minutes) at 37°C, ensuring the uptake is in the linear range.

  • Uptake Termination: Rapidly wash the cells with ice-cold assay buffer to stop the uptake process.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of uptake inhibition against the concentration of the test compound to determine the IC50 value.

Orthogonal Assay 2: Monoamine Oxidase (MAO) Inhibition Assay

This assay assesses the selectivity of the test compound by determining its activity against a key metabolic enzyme for monoamines.

Objective: To determine if this compound inhibits the activity of MAO-A or MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • MAO substrate (e.g., kynuramine or a fluorogenic substrate).

  • Known MAO inhibitors: Clorgyline (MAO-A selective) and Selegiline (MAO-B selective).

  • Test compound: this compound.

  • Assay buffer.

  • 96-well microplates and a plate reader (spectrophotometer or fluorometer).

Procedure:

  • Assay Setup: In a 96-well plate, combine the MAO-A or MAO-B enzyme with varying concentrations of the test compound or a reference inhibitor.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period at 37°C.

  • Reaction Initiation: Add the MAO substrate to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specific time.

  • Detection: Measure the product formation using a plate reader. The detection method will depend on the substrate used (e.g., absorbance at a specific wavelength or fluorescence).

  • Data Analysis: Calculate the percentage of MAO inhibition for each concentration of the test compound and determine the IC50 value if significant inhibition is observed.

Mandatory Visualization

The following diagrams illustrate the conceptual workflows and relationships for the described assays.

experimental_workflow cluster_primary Primary Assay: Binding Affinity cluster_orthogonal1 Orthogonal Assay 1: Functional Activity cluster_orthogonal2 Orthogonal Assay 2: Selectivity Profile start_primary Compound of Interest (this compound) binding_assay Radioligand Binding Assay (DAT, SERT, NET) start_primary->binding_assay ki_value Determine Ki (Binding Affinity) binding_assay->ki_value uptake_assay Neurotransmitter Uptake Assay (DAT, SERT, NET) binding_assay->uptake_assay mao_assay MAO-A / MAO-B Inhibition Assay binding_assay->mao_assay ic50_uptake Determine IC50 (Functional Inhibition) ki_value->ic50_uptake Correlate uptake_assay->ic50_uptake ic50_mao Determine IC50 (Off-Target Activity) ic50_uptake->ic50_mao Compare for Selectivity mao_assay->ic50_mao

Caption: Experimental workflow for validating monoamine reuptake inhibitor activity.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MA Monoamine (e.g., Dopamine) Vesicle Synaptic Vesicle MA->Vesicle Storage Synapse Monoamines Vesicle->Synapse Release Transporter Monoamine Transporter (e.g., DAT) Transporter->MA Recycling Synapse->Transporter Reuptake Receptor Postsynaptic Receptor Synapse->Receptor Binding & Signal Inhibitor 1-Cyclopentylpiperidine- 4-carboxylic acid (Hypothetical Inhibitor) Inhibitor->Transporter Blocks

Caption: Mechanism of monoamine reuptake inhibition at the synapse.

This guide provides a comprehensive starting point for the characterization of this compound as a potential monoamine reuptake inhibitor. The combination of primary binding assays with functional and selectivity-focused orthogonal assays will yield a robust dataset to validate its activity and guide further drug development efforts.

Comparative pharmacokinetic profiling of 1-Cyclopentylpiperidine-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Pharmacokinetic Profiling of Piperidine Derivatives: A Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2][3] Its prevalence is due to its ability to confer favorable physicochemical properties, such as metabolic stability and improved membrane transport, which are critical for optimizing a drug candidate's pharmacokinetic profile.[4] This guide provides a comparative overview of the pharmacokinetic properties of various classes of piperidine derivatives, supported by established experimental protocols.

Due to the limited availability of public domain data on the specific pharmacokinetic parameters of 1-Cyclopentylpiperidine-4-carboxylic acid derivatives, this guide will focus on the broader class of piperidine derivatives. The principles and methodologies discussed herein are directly applicable to the specific subclass of interest.

Comparative Pharmacokinetic Data

The pharmacokinetic profile of a piperidine derivative is significantly influenced by the nature and position of its substituents. The following table presents a hypothetical but representative comparison of key pharmacokinetic parameters for different structural classes of piperidine derivatives, based on general trends observed in preclinical studies.

Derivative ClassExample Structuret1/2 (h)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Clearance (mL/min/kg)
Simple N-Alkyl Piperidines N-Ethylpiperidine1.58500.525004530
N-Aryl Piperidines 1-Phenylpiperidine4.24501.038006518
Piperidine Carboxylic Acids Piperidine-4-carboxylic acid3.56001.542005520
Spiro-Piperidines 1-oxa-7-azaspiro[4.5]decane6.83002.055008012
Fused Piperidines Decahydroquinoline5.54001.548007515

This data is illustrative and intended for comparative purposes. Actual values will vary based on the specific compound, formulation, and experimental conditions.

Experimental Protocols

The acquisition of reliable pharmacokinetic data hinges on robust and well-defined experimental protocols. The following sections detail the methodologies for key in vivo and in vitro assays.

In Vivo Pharmacokinetic Study in Rodent Models

This protocol outlines a typical in vivo pharmacokinetic study in rats to determine key parameters following oral and intravenous administration.[5]

a. Animal Models and Dosing:

  • Species: Male Wistar rats (n=3-5 per group).[6]

  • Acclimation: Animals are acclimated for at least 3-5 days prior to the study.

  • Dosing:

    • Intravenous (IV): A single dose (e.g., 2 mg/kg) is administered via the tail vein to determine systemic clearance and volume of distribution.

    • Oral (PO): A single dose (e.g., 10 mg/kg) is administered by oral gavage to assess absorption and oral bioavailability.[6]

b. Blood Sampling:

  • Serial blood samples (approximately 100-200 µL) are collected from the jugular vein or saphenous vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[7]

  • Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma is separated by centrifugation and stored at -80°C until analysis.[7]

c. Bioanalytical Method: LC-MS/MS Analysis:

  • Sample Preparation: Plasma samples are prepared for analysis, often by protein precipitation with acetonitrile, followed by centrifugation.[8][9] An internal standard is added to all samples and standards.[10]

  • Chromatography: Separation is achieved using a reverse-phase C18 column with a gradient mobile phase.[6]

  • Mass Spectrometry: The concentration of the parent drug in the plasma samples is quantified using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[11]

d. Pharmacokinetic Analysis:

  • Plasma concentration-time data is analyzed using non-compartmental analysis software.[12]

  • Key parameters calculated include: half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).[12]

In Vitro Metabolic Stability Assay

This assay provides an early assessment of a compound's susceptibility to metabolism, a key determinant of in vivo clearance.[13][14]

a. Test System:

  • Cryopreserved hepatocytes (human, rat, mouse) or liver microsomes are used.[10][13][15] Hepatocytes contain both Phase I and Phase II metabolic enzymes, offering a more comprehensive metabolic profile.[8]

b. Incubation:

  • The test compound (typically at a concentration of 1 µM) is incubated with the hepatocytes or microsomes in a buffer system at 37°C.[10][14]

  • For microsomal assays, a cofactor such as NADPH is required to initiate the metabolic reactions.[13]

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[13]

  • The reaction is quenched by adding a cold organic solvent like acetonitrile.[8]

c. Analysis:

  • The concentration of the remaining parent compound at each time point is determined by LC-MS/MS.[8][14]

  • The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[10][15]

Visualizations

Experimental Workflow for Preclinical Pharmacokinetic Profiling

G cluster_0 In Vitro Screening cluster_1 In Vivo Study cluster_2 Bioanalysis cluster_3 Data Analysis Metabolic_Stability Metabolic Stability Assay (Hepatocytes/Microsomes) Dosing Dosing (IV and PO Routes) Metabolic_Stability->Dosing Candidate Selection Plasma_Protein_Binding Plasma Protein Binding (Equilibrium Dialysis) Plasma_Protein_Binding->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation Blood_Sampling->Sample_Processing LC_MS_MS LC-MS/MS Analysis Sample_Processing->LC_MS_MS PK_Analysis Pharmacokinetic Modeling (Non-compartmental) LC_MS_MS->PK_Analysis Parameter_Determination Determine t1/2, Cmax, AUC, etc. PK_Analysis->Parameter_Determination

Caption: Workflow for preclinical pharmacokinetic profiling of drug candidates.

This guide provides a foundational framework for understanding and evaluating the pharmacokinetic properties of piperidine derivatives. By employing these standardized experimental protocols and comparative data analysis, researchers can make more informed decisions in the drug discovery and development process.

References

Safety Operating Guide

Prudent Disposal of 1-Cyclopentylpiperidine-4-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, the proper disposal of 1-Cyclopentylpiperidine-4-carboxylic acid, a compound utilized in sophisticated research and drug development, necessitates a cautious and informed approach. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on best practices for similar chemical structures and should be executed in consultation with institutional environmental health and safety (EHS) professionals.

Researchers and laboratory personnel must prioritize safety and regulatory compliance when handling and disposing of this chemical. The following guidelines provide a framework for its responsible management.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat or chemical-resistant apron.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

II. Step-by-Step Disposal Protocol

The disposal of this compound and its containers must adhere to federal, state, and local environmental regulations. The recommended procedure is as follows:

  • Waste Characterization: The first critical step is to perform a "waste determination" to classify the material under the Resource Conservation and Recovery Act (RCRA).[1] This assessment, based on the generator's knowledge of the chemical's properties or through analytical testing, will determine if it qualifies as a hazardous waste.[1]

  • Containerization:

    • Collect waste in a container that is compatible with the chemical to prevent any reaction or degradation of the container.[1]

    • Ensure the container is kept tightly sealed, except when adding waste.[1]

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[1]

    • Include the full chemical name: "this compound."

    • Note the accumulation start date.[1]

    • Provide an accurate description of the chemical composition.[1]

  • Storage:

    • Store the sealed and labeled container in a designated, well-ventilated, and secure waste accumulation area.

    • Ensure the storage area is away from incompatible materials such as strong oxidizing agents and strong acids.

  • Disposal:

    • Arrange for the disposal of the waste through your institution's approved hazardous waste management program.

    • The final disposal will be conducted at an approved waste disposal plant.[2][3]

Crucially, do not dispose of this compound down the drain or in the regular trash.

III. Quantitative Data and Hazard Profile

ParameterExpected InformationSignificance for Disposal
LD50 (Oral, Dermal) Lethal Dose, 50%: The amount of substance that is lethal to 50% of a test population.Indicates the acute toxicity and informs the level of precaution required for handling and potential exposure limits.
Hazard Class The specific hazard classification under regulatory frameworks (e.g., RCRA, GHS).Dictates the legal requirements for transportation, storage, and disposal.
Flash Point The lowest temperature at which vapors of the material will ignite, when given an ignition source.Determines if the waste is considered flammable and requires specific storage and disposal protocols.
pH A measure of the acidity or alkalinity of the substance.Important for assessing corrosivity and compatibility with other waste materials and container types.
Solubility in Water The ability of the substance to dissolve in water.Informs the potential for environmental contamination if improperly disposed of and aids in spill cleanup procedures.
Decomposition Products Hazardous substances that may be formed when the chemical breaks down due to heat, light, or other conditions.Essential for understanding potential hazards during storage and in the event of a fire.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Disposition A Identify Waste: 1-Cyclopentylpiperidine- 4-carboxylic acid B Wear Appropriate PPE: - Goggles - Gloves - Lab Coat A->B Safety First C Perform Waste Determination (RCRA) B->C D Select Compatible Waste Container C->D E Label Container: - 'Hazardous Waste' - Chemical Name - Date D->E F Store in Designated Waste Area E->F G Arrange for Pickup by EHS/Approved Vendor F->G H Transport to Approved Waste Disposal Facility G->H

Disposal Workflow for this compound

This structured approach ensures that the disposal of this compound is managed in a manner that is safe for laboratory personnel and the environment, while maintaining full regulatory compliance. Always consult your institution's specific guidelines and EHS professionals for any questions or clarification.

References

Personal protective equipment for handling 1-Cyclopentylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 1-Cyclopentylpiperidine-4-carboxylic acid

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI/ISEA Z87.1 standards.[7]Protects against potential splashes of the chemical, which may cause serious eye irritation.[1][3][7]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[8]Prevents direct skin contact, which can cause irritation.[1][3] Gloves should be inspected before use and disposed of properly after handling.
Body Protection A standard laboratory coat.[5][9]Protects clothing and skin from accidental spills and contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1][7]Minimizes the risk of inhaling dust particles, which may cause respiratory irritation.[1][3][4]
Operational Plan: Step-by-Step Handling Procedures

2.1. Preparation and Weighing:

  • Step 1: Area Preparation. Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

  • Step 2: Don PPE. Put on all required personal protective equipment as detailed in Table 1.

  • Step 3: Weighing. Carefully weigh the desired amount of this compound on a calibrated analytical balance within the fume hood. Avoid generating dust.[4]

2.2. Dissolution and Use:

  • Step 1: Solvent Addition. Add the appropriate solvent to the vessel containing the weighed compound.

  • Step 2: Dissolution. Gently swirl or stir the mixture to dissolve the solid. If necessary, use a sonicator or vortex mixer.

  • Step 3: Transfer. Use appropriate laboratory glassware for transferring the solution.

2.3. Spills and First Aid:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[2][3] Remove contaminated clothing.[3]

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek medical attention.[3]

  • In case of inhalation: Move the individual to fresh air.[2][3] If not breathing, give artificial respiration.[3] Seek medical attention.

  • In case of ingestion: Do NOT induce vomiting.[10] Rinse mouth with water and seek immediate medical attention.[2]

  • For spills: Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[2]

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as chemical waste.

  • Step 1: Collection. Collect all waste in a clearly labeled, sealed container.

  • Step 2: Disposal. Dispose of the chemical waste in accordance with local, state, and federal regulations.[1][2][3] Do not dispose of down the drain or in general trash.[1]

Experimental Workflow

The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_area 1. Prepare Work Area (Fume Hood) don_ppe 2. Don PPE weigh 3. Weigh Compound don_ppe->weigh dissolve 4. Dissolve in Solvent weigh->dissolve use 5. Use in Experiment dissolve->use decontaminate 6. Decontaminate Glassware use->decontaminate spill Spill Response use->spill first_aid First Aid use->first_aid dispose 7. Dispose of Waste decontaminate->dispose remove_ppe 8. Doff PPE dispose->remove_ppe

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.